3-Formyl-1-(phenylsulphonyl)-1H-indole
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-(benzenesulfonyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLARITBCJILRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80360-20-9 | |
| Record name | 1-(Phenylsulfonyl)-3-indolecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 3-Formyl-1-(phenylsulphonyl)-1H-indole (CAS: 80360-20-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Formyl-1-(phenylsulphonyl)-1H-indole (CAS number 80360-20-9), a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, a probable synthetic route via the Vilsmeier-Haack reaction, and its significant role as a precursor for potent 5-HT6 receptor antagonists. A thorough exploration of the 5-HT6 receptor signaling pathway is presented, along with detailed experimental protocols for assessing antagonist activity. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development.
Core Compound Properties
This compound is a solid, light yellow to brown substance at room temperature. Its core structure consists of an indole (B1671886) ring system, formylated at the 3-position and protected at the nitrogen atom with a phenylsulfonyl group. This N-protection enhances the stability of the indole ring and directs electrophilic substitution to the 3-position.
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 80360-20-9 | [1] |
| Molecular Formula | C₁₅H₁₁NO₃S | [1] |
| Molecular Weight | 285.32 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Purity (LCMS) | >95% (typical) | [1] |
| ¹H NMR Spectrum | Consistent with structure | [1] |
| ¹³C NMR Spectrum | Data not available in cited literature | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Synthesis and Experimental Protocols
The most established and efficient method for the introduction of a formyl group at the 3-position of an indole ring is the Vilsmeier-Haack reaction . The phenylsulfonyl group at the N-1 position acts as a protecting group and deactivates the pyrrole (B145914) ring towards electrophilic attack, thus ensuring high regioselectivity for the 3-position.
General Experimental Protocol: Vilsmeier-Haack Formylation of 1-(Phenylsulfonyl)-1H-indole
This protocol is a generalized procedure based on established Vilsmeier-Haack reactions on indole derivatives.
Materials:
-
1-(Phenylsulfonyl)-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(Phenylsulfonyl)-1H-indole (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent (a chloromethyleniminium salt) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Biological Significance and Applications in Drug Discovery
This compound serves as a crucial building block in the synthesis of various biologically active molecules. A significant area of its application is in the development of selective antagonists for the serotonin (B10506) 6 (5-HT6) receptor .
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions associated with cognition and memory, such as the hippocampus and cortex. Due to its role in modulating cholinergic and glutamatergic neurotransmission, the 5-HT6 receptor has emerged as a promising target for the treatment of cognitive deficits in neurodegenerative disorders like Alzheimer's disease.
The 5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is canonically coupled to a Gs alpha subunit. Activation of the receptor by its endogenous ligand, serotonin, initiates a signaling cascade that leads to the modulation of neuronal excitability and gene expression.
-
Receptor Activation: Serotonin binds to the 5-HT6 receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor interacts with a heterotrimeric Gs protein, causing the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of the catalytic subunits of PKA.
-
Downstream Phosphorylation: Activated PKA phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB).
-
Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.
5-HT6 Receptor Antagonists , synthesized from intermediates like this compound, block the binding of serotonin to the receptor, thereby inhibiting this signaling cascade. This inhibition is believed to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects.
Signaling Pathway Diagrams
Caption: Canonical 5-HT6 receptor signaling cascade.
Caption: Action of a 5-HT6 receptor antagonist on the signaling pathway.
Experimental Protocols for Biological Evaluation
The evaluation of compounds derived from this compound as 5-HT6 receptor antagonists typically involves in vitro assays to determine their binding affinity and functional activity.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the 5-HT6 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing human 5-HT6 receptors
-
Radioligand (e.g., [³H]-LSD or [³H]-Serotonin)
-
Test compound (derived from this compound)
-
Non-specific binding control (e.g., unlabeled serotonin or a high concentration of a known antagonist)
-
Incubation buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a test compound to inhibit the serotonin-induced production of cAMP, thus determining its functional antagonist activity.
Materials:
-
Intact cells expressing human 5-HT6 receptors (e.g., HEK293 or CHO cells)
-
Serotonin (agonist)
-
Test compound
-
Forskolin (optional, to amplify the cAMP signal)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of serotonin (typically the EC₅₀ concentration) for a defined period (e.g., 30 minutes).
-
Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal serotonin response.
-
The data can be further analyzed using the Schild equation to determine the pA₂ value, which is a measure of the antagonist's potency.
Experimental Workflow for Antagonist Characterization
Caption: Evaluation workflow for novel 5-HT6 receptor antagonists.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis, primarily through the Vilsmeier-Haack reaction, makes it an accessible starting material for medicinal chemistry campaigns. Its most prominent application to date is in the synthesis of potent and selective 5-HT6 receptor antagonists, which hold significant therapeutic promise for the treatment of cognitive disorders. A thorough understanding of its properties, synthesis, and the biological pathways it can be used to modulate is essential for researchers aiming to develop novel therapeutics targeting the central nervous system. This guide provides a foundational resource to aid in these research and development endeavors.
References
Physical and chemical properties of 3-Formyl-1-(phenylsulphonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Formyl-1-(phenylsulphonyl)-1H-indole, a key intermediate in the synthesis of various biologically active compounds. This document details the compound's structural and physicochemical characteristics, spectroscopic data, and a representative synthetic protocol. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.
Introduction
This compound, also known as 1-(phenylsulfonyl)-1H-indole-3-carboxaldehyde, is a synthetic organic compound featuring an indole (B1671886) scaffold. The indole ring is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. The presence of the electron-withdrawing phenylsulfonyl group at the N1-position and a formyl group at the C3-position significantly influences the molecule's reactivity and potential for further chemical modifications. This makes it a valuable building block for the synthesis of more complex heterocyclic systems, including potential therapeutic agents. N-phenylsulfonylindoles, in general, are recognized for their roles in the synthesis of compounds with diverse biological activities, including antiviral and anticancer properties.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₃S | [1][2] |
| Molecular Weight | 285.32 g/mol | [1][2] |
| Appearance | Light yellow to brown solid | [1] |
| Solubility | Soluble in DMSO | [2] |
| Purity (LCMS) | 95.31% | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the protons on the indole ring, and the protons of the phenylsulfonyl group. The aldehyde proton (CHO) typically appears as a singlet in the downfield region (around 10 ppm). The protons on the indole ring will exhibit characteristic splitting patterns, and the protons of the phenylsulfonyl group will appear in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm). Other distinct signals will correspond to the carbons of the indole ring and the phenylsulfonyl group.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A strong carbonyl (C=O) stretching vibration from the aldehyde group, typically observed around 1650-1700 cm⁻¹.
-
S=O stretching vibrations from the sulfonyl group, usually appearing as two strong bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
-
C-H stretching and bending vibrations for the aromatic rings.
-
C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 285.32. Fragmentation patterns would likely involve the loss of the formyl group, the phenylsulfonyl group, or parts thereof.
Synthesis and Experimental Protocols
This compound is typically synthesized via the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)indole (B187392). This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).
Synthesis Workflow
The logical workflow for the synthesis of this compound can be visualized as a two-step process starting from indole.
Caption: Synthetic workflow for 3-Formyl-1-(phenylsulfonyl)-1H-indole.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-(Phenylsulfonyl)indole
This protocol is adapted from established procedures for the formylation of indoles.
Materials:
-
1-(Phenylsulfonyl)indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. To this, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-(phenylsulfonyl)indole (1 equivalent) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Chemical Reactivity and Applications
The presence of the aldehyde group and the N-phenylsulfonyl group imparts a unique reactivity profile to this compound, making it a versatile intermediate in organic synthesis.
Reactivity of the Formyl Group
The aldehyde functionality can undergo a variety of chemical transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the corresponding alcohol.
-
Wittig Reaction: Can be converted to an alkene.
-
Condensation Reactions: Can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines, enamines, and other condensation products.
Role of the Phenylsulfonyl Group
The phenylsulfonyl group at the N1 position serves two primary roles:
-
Protecting Group: It protects the indole nitrogen from participating in unwanted side reactions.
-
Activating Group: As an electron-withdrawing group, it can influence the regioselectivity of further electrophilic substitution reactions on the indole ring.
Applications in Drug Development
As a drug intermediate, this compound serves as a precursor for the synthesis of a wide range of compounds with potential therapeutic applications. The N-phenylsulfonylindole scaffold is found in molecules that have been investigated as inhibitors of various enzymes and receptors, highlighting the importance of this class of compounds in medicinal chemistry.
Conclusion
This compound is a valuable synthetic intermediate with a rich chemical profile. This guide has provided a summary of its known physical and chemical properties, a detailed experimental protocol for its synthesis, and an overview of its reactivity and applications. The information contained herein is intended to be a valuable resource for researchers engaged in the synthesis and development of novel indole-based compounds for various scientific applications, particularly in the field of drug discovery. Further research to fully characterize this compound and explore its biological activities is warranted.
References
Technical Guide: Spectroscopic and Synthetic Profile of 1-(Phenylsulfonyl)indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the compound 1-(phenylsulfonyl)indole-3-carbaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. The information is structured to be a practical resource for laboratory work and further research.
Compound Identity and Physical Properties
| Parameter | Value | Reference |
| Compound Name | 1-(Phenylsulfonyl)indole-3-carbaldehyde | |
| CAS Number | 80360-20-9 | [1] |
| Molecular Formula | C₁₅H₁₁NO₃S | [1][2] |
| Molecular Weight | 285.32 g/mol | [1][2] |
| Melting Point | 157-161 °C | [1] |
| Exact Mass | 285.04600 | [1] |
| Density | 1.31 g/cm³ | [1] |
| Flash Point | 264.4 °C | [1] |
Spectroscopic Data
The following NMR data was reported for 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.[3]
Table 2.1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Tentative) |
| 10.04 | s | -CHO |
| 8.89 | s | H-2 |
| 8.42 | s | H-4 |
| 8.11 | d (J=7.5 Hz) | Phenyl H (ortho) |
| 7.86 – 7.71 | m | Phenyl H (meta, para) |
| 7.65 | t (J=7.3 Hz) | Phenyl H (para) |
Table 2.2: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (Tentative) |
| 185.0 | C=O (Aldehyde) |
| 137.2 | Quaternary C |
| 136.4 | Quaternary C |
| 135.2 | Phenyl C-H |
| 135.1 | Quaternary C |
| 134.6 | Phenyl C-H |
| 131.6 | Indole C-H |
| 129.9 | Phenyl C-H |
| 128.4 | Indole C-H |
| 127.2 | Phenyl C-H |
| 121.5 | Indole C-H |
| 115.1 | Quaternary C |
| 89.8 | C-I |
The following IR data was reported for 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.[3]
Table 2.3: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |
| 2955, 2921 | Medium | C-H stretch (aromatic) |
| 1683 | Strong | C=O stretch (aldehyde) |
| 1541, 1473 | Medium | C=C stretch (aromatic) |
| 1360-1380 (est.) | Strong | S=O stretch (asymmetric, sulfonyl) |
| 1170-1190 (est.) | Strong | S=O stretch (symmetric, sulfonyl) |
| 1232, 1129 | Medium | C-N stretch |
| 731, 684 | Strong | C-H bend (aromatic) |
While an experimental mass spectrum for the title compound was not found, the expected molecular ion peaks for different ionization techniques are listed below based on its exact mass.[1]
Table 2.4: Expected Mass Spectrometry Peaks
| Ionization Mode | Expected m/z | Species |
| ESI+ | 286.0532 | [M+H]⁺ |
| ESI+ | 308.0351 | [M+Na]⁺ |
Experimental Protocols
A plausible and efficient method for the synthesis of 1-(phenylsulfonyl)indole-3-carbaldehyde is the N-sulfonylation of commercially available indole-3-carbaldehyde. This method avoids the regioselectivity issues associated with the formylation of 1-(phenylsulfonyl)indole.
Reaction Scheme:
Materials:
-
Indole-3-carbaldehyde
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(phenylsulfonyl)indole-3-carbaldehyde.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer. Samples should be dissolved in deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (NaCl or KBr).
-
Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Workflow Visualization
The following diagram illustrates the proposed synthetic workflow for 1-(phenylsulfonyl)indole-3-carbaldehyde.
Caption: Synthetic workflow for 1-(phenylsulfonyl)indole-3-carbaldehyde.
References
Stability and Storage of 3-Formyl-1-(phenylsulphonyl)-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Formyl-1-(phenylsulphonyl)-1H-indole, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in research and drug development applications. This document outlines the known stability characteristics, potential degradation pathways, and recommended analytical methods for assessing its purity.
Physicochemical Properties
This compound is a light yellow to brown solid.[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1H-Indole-3-carboxaldehyde, 1-(phenylsulfonyl)- | [4] |
| CAS Number | 80360-20-9 | [1][4] |
| Molecular Formula | C15H11NO3S | [1][4] |
| Molecular Weight | 285.32 g/mol | [1][4] |
| Appearance | Light yellow to brown solid | [4] |
| Purity (typical) | ≥95% (LCMS) | [1][4] |
| Melting Point | 157-161°C | |
| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [5] |
Recommended Storage Conditions and Shelf-Life
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage temperatures and corresponding shelf-life for the compound in both solid (powder) and solvent-based forms.
| Form | Storage Temperature | Shelf-Life |
| Powder | -20°C | 3 years[1][2][4] |
| 4°C | 2 years[1][2][4] | |
| In Solvent | -80°C | 6 months[2][4] |
| -20°C | 1 month[2][4] |
For shipping, the compound may be stable at room temperature for short periods (less than 2 weeks).[6] However, for long-term storage, adherence to the recommended low-temperature conditions is crucial to maintain its integrity and purity.
Chemical Stability and Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, an understanding of its potential degradation pathways can be inferred from the chemistry of its core structures: the indole-3-carboxaldehyde (B46971) moiety and the N-phenylsulfonyl group.
Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents should be avoided as they can promote degradation.[6]
Hazardous Decomposition: Under fire conditions, the compound may decompose and emit toxic fumes.[6]
The two primary potential degradation pathways are:
-
Oxidation of the Aldehyde Group: The formyl group at the 3-position of the indole (B1671886) ring is susceptible to oxidation, which would lead to the formation of the corresponding carboxylic acid, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. This is a common degradation pathway for aromatic aldehydes.
-
Hydrolysis of the N-Sulfonyl Bond: The phenylsulfonyl group attached to the indole nitrogen is generally stable under both acidic and basic conditions. However, under more forcing conditions, cleavage of the N-S bond could occur, leading to the formation of indole-3-carboxaldehyde and benzenesulfonic acid.
The following diagram illustrates these potential degradation pathways.
Experimental Protocols
Due to the lack of published, specific stability-indicating methods for this compound, the following protocols are proposed based on general principles for related compounds and are intended to serve as a starting point for method development and validation.
Synthesis and Purification of this compound
A plausible synthesis involves a two-step process: the N-phenylsulfonylation of indole followed by formylation at the 3-position.
Step 1: N-Phenylsulfonylation of Indole
-
To a stirred solution of indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a base such as sodium hydride (NaH) at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir for 30 minutes at 0°C.
-
Slowly add a solution of benzenesulfonyl chloride in the same solvent.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(phenylsulfonyl)-1H-indole.
Step 2: Formylation of 1-(Phenylsulfonyl)-1H-indole (Vilsmeier-Haack Reaction)
-
In a separate flask, cool phosphorus oxychloride (POCl3) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere.
-
Slowly add a solution of 1-(phenylsulfonyl)-1H-indole in anhydrous DMF to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 40-50°C) for a few hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with an aqueous base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
The following diagram outlines the synthesis workflow.
Proposed Stability-Indicating HPLC Method
A reverse-phase HPLC method would be suitable for monitoring the purity of this compound and detecting its potential degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 300 nm, to be determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Diluent: Acetonitrile/Water (50:50)
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The potential degradation products, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid and indole-3-carboxaldehyde, should be well-resolved from the parent peak.
Proposed Forced Degradation Study Protocol
To evaluate the intrinsic stability of the molecule, forced degradation studies should be conducted under various stress conditions.
-
Acid Hydrolysis: Reflux the compound in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Reflux the compound in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 72 hours.
-
Photodegradation: Expose the compound (in solid state and in solution) to UV light (254 nm) and visible light in a photostability chamber.
Samples should be taken at appropriate time points, neutralized if necessary, and analyzed by the validated stability-indicating HPLC method.
The following diagram illustrates the logical workflow for a forced degradation study.
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of N-Sulfonylated Indole Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, has been the cornerstone of numerous therapeutic agents. Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its importance in drug design. The strategic incorporation of a sulfonyl moiety at the nitrogen atom of the indole ring gives rise to N-sulfonylated indole derivatives, a class of compounds that has demonstrated a broad and potent spectrum of biological activities. This technical guide delves into the core biological significance of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in the ongoing quest for novel therapeutics.
A Spectrum of Therapeutic Potential: From Anti-infectives to Anticancer Agents
N-sulfonylated indole derivatives have emerged as promising candidates in diverse therapeutic areas, exhibiting significant efficacy as antimicrobial, anti-inflammatory, and anticancer agents. Their biological prowess stems from their ability to modulate various enzymes and signaling pathways crucial for disease progression.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-sulfonylated indoles have shown considerable promise in this arena. Certain derivatives exhibit potent and selective antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. For instance, specific N-sulfonylated indole-based hydrazones have demonstrated minimum inhibitory concentrations (MIC) as low as 6.87 μM against S. aureus.[1][2] The proposed mechanism of action for some of these compounds involves the induction of significant morphological alterations and cellular damage in bacteria.[1][2]
Anti-inflammatory Effects through COX-2 Inhibition
Inflammation is a key pathological feature of numerous chronic diseases. Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, and its selective inhibition is a major goal of anti-inflammatory drug design. Several N-sulfonylated indole derivatives have been identified as potent and selective COX-2 inhibitors.[3][4][5][6] This selectivity is crucial as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors. The inhibitory concentrations (IC50) for COX-2 for some of these compounds are in the sub-micromolar range, demonstrating their potential as effective anti-inflammatory agents.[4]
Anticancer Potential via Multiple Mechanisms
The fight against cancer is a primary focus of modern drug discovery, and N-sulfonylated indoles have shown significant potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization and the modulation of key signaling pathways.
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several N-sulfonylated indole derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) binding site and leading to cell cycle arrest and apoptosis.[7][8][9] The IC50 values for tubulin polymerization inhibition for some of these compounds are in the low micromolar range.
Modulation of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. N-sulfonylated indole derivatives have been shown to modulate critical pathways such as the PI3K/Akt/mTOR and NF-κB signaling cascades.[10] These pathways are central to cell growth, proliferation, survival, and angiogenesis. By inhibiting these pathways, N-sulfonylated indoles can effectively suppress tumor growth. Furthermore, some derivatives have been shown to suppress the Hedgehog (Hh) signaling pathway, which is implicated in several malignancies and drug resistance.[11]
Quantitative Biological Activity Data
To facilitate a comparative analysis of the potency of various N-sulfonylated indole derivatives, the following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of N-Sulfonylated Indole Derivatives (IC50 values)
| Compound Type | Cancer Cell Line | IC50 (μM) | Reference |
| Monoindole-sulfonamide | MOLT-3 | 46.23 | [12] |
| Bisindole-sulfonamide | HepG2 | 7.37 | [12][13] |
| Trisindole-sulfonamide | MOLT-3 | 5.49 | [12][13] |
| Indole-sulfonylhydrazone | MCF-7 | 4.0 | [14] |
| Indole-sulfonylhydrazone | MDA-MB-231 | 4.7 | [14] |
| Indole based sulfonohydrazide | MDA-MB-468 | 8.2 | [15] |
| Indole based sulfonohydrazide | MCF-7 | 13.2 | [15] |
Table 2: Antimicrobial Activity of N-Sulfonylated Indole Derivatives (MIC values)
| Compound Type | Microorganism | MIC (μM) | Reference |
| N-sulfonylated indole-based hydrazone | Staphylococcus aureus | 6.87 | [1][2] |
| Indole derivative | Escherichia coli | >0.09 µg/mL | [16] |
| Indole-thiadiazole derivative | Bacillus subtilis | 3.125 µg/mL | [16] |
| Indole-triazole derivative | Bacillus subtilis | 3.125 µg/mL | [16] |
| Indole derivative | Extensively drug-resistant Acinetobacter baumannii | 64 - 1024 µg/mL | [17] |
Table 3: Anti-inflammatory Activity of N-Sulfonylated Indole Derivatives (COX Inhibition)
| Compound Type | Enzyme | IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole | COX-1 | 8.1–11.8 | 40.5–107 | [4] |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole | COX-2 | 0.11–0.2 | [4] | |
| Sulfonamide-substituted pyrrolo[3,2,1-hi]indoles | COX-2 | 11.0–33.9 | - | [6] |
Key Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of N-sulfonylated indole derivatives.
General Synthesis of N-Sulfonylated Indoles
A common method for the synthesis of N-sulfonylated indoles involves the reaction of an indole with a sulfonyl chloride in the presence of a base.[18]
Materials:
-
Indole
-
Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Base (e.g., triethylamine, sodium hydride)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
Procedure:
-
Dissolve the indole in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir for a specified time at a specific temperature (e.g., 0 °C or room temperature).
-
Slowly add the sulfonyl chloride to the reaction mixture.
-
Allow the reaction to proceed for a set duration, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-sulfonylated indole derivative.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits or fluorometric screening kits.[3][19]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer
-
Fluorometric probe (for fluorometric assays)
-
96-well plates
-
Fluorescence plate reader
Procedure (Fluorometric Assay): [19]
-
Prepare a reaction mix containing COX assay buffer and the COX probe.
-
Add the test compound solution to the wells of a 96-well plate. Include wells for enzyme control (no inhibitor) and inhibitor control (a known COX inhibitor like celecoxib).
-
Add the COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25 °C.
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition by the test compounds and calculate the IC50 values.
Tubulin Polymerization Inhibitory Assay
The effect of compounds on tubulin polymerization can be assessed using commercially available kits or by monitoring the change in turbidity.
Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., containing GTP)
-
Test compounds dissolved in DMSO
-
A spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the polymerization buffer and the test compound solution.
-
Add the tubulin solution to each well to initiate polymerization.
-
Immediately monitor the increase in absorbance at 340 nm over time at 37 °C.
-
The absorbance values are proportional to the amount of polymerized tubulin.
-
Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.
5-HT6 Receptor Binding Assay
The affinity of N-sulfonylated indole derivatives for the 5-HT6 receptor can be determined through radioligand binding assays.[20][21][22]
Materials:
-
Cell membranes from cells expressing the human 5-HT6 receptor (e.g., HEK-293 cells)
-
Radioligand (e.g., [3H]-LSD or [125I]-SB-258585)
-
Test compounds at various concentrations
-
Incubation buffer
-
Scintillation fluid and a scintillation counter (for radioligand assays)
Procedure:
-
In a 96-well plate, combine the cell membranes, the radioligand, and the test compound at various concentrations.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known 5-HT6 ligand).
-
Incubate the mixture for a specific time at a specific temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Electrochemical N -sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01107H [pubs.rsc.org]
- 2. Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Synthesis and biological evaluation of substituted 2-sulfonyl-phenyl-3-phenyl-indoles: a new series of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Formylindoles in the Symphony of Natural Product Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, is a recurring motif in a vast array of natural products exhibiting significant biological activities. Among the various functionalized indole precursors, 3-formylindole stands out as a versatile and powerful building block in the synthesis of complex alkaloids and other pharmacologically active compounds. Its aldehyde functionality at the C3 position serves as a versatile handle for a multitude of chemical transformations, enabling the construction of intricate molecular architectures. This technical guide delves into the core applications of 3-formylindoles in natural product synthesis, providing a comprehensive overview of key synthetic strategies, detailed experimental protocols, and quantitative data to facilitate further research and development in this dynamic field.
Core Synthetic Applications of 3-Formylindoles
3-Formylindole is a crucial starting material or intermediate in the synthesis of several classes of natural products, most notably marine alkaloids and β-carbolines. The reactivity of the aldehyde group allows for its participation in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of these complex molecules.
Synthesis of Aplysinopsin Analogs
Aplysinopsins are a family of marine alkaloids that exhibit a range of biological activities, including neurotransmitter receptor affinity. The synthesis of aplysinopsin and its analogs frequently employs 3-formylindole as a key precursor. The general strategy involves the condensation of a 3-formylindole derivative with a suitable five-membered ring system, such as a hydantoin (B18101) or creatinine (B1669602).[1]
A typical synthetic approach involves the condensation reaction between the appropriate 3-formylindole and an imidazolidinone ring system.[1] This reaction can be carried out under various conditions, including fusion, boiling in acetic acid with sodium acetate (B1210297), or refluxing in piperidine (B6355638).[1]
Synthesis of β-Carboline Alkaloids
The β-carboline skeleton is a common feature in a large number of natural and synthetic indole alkaloids with a wide spectrum of biological activities, including anti-cancer, anti-viral, and anti-parasitic properties.[2][3] 3-Formyl-9H-pyrido[3,4-b]indoles, which are derivatives of 3-formylindole, are potent precursors for the synthesis of diverse β-carboline-based molecular hybrids.[2]
One of the key synthetic methodologies for constructing the β-carboline framework is the Pictet-Spengler reaction.[4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[4] While the classic Pictet-Spengler reaction is a powerful tool, other methods like the Morita–Baylis–Hillman (MBH) reaction have also been explored for the functionalization of the β-carboline scaffold starting from 3-formyl-β-carbolines.[2]
Key Reactions Featuring 3-Formylindoles
The versatility of 3-formylindole in natural product synthesis stems from the diverse reactivity of its aldehyde group. Several named reactions are frequently employed to elaborate the indole scaffold, with 3-formylindole serving as a key reactant.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines, the core structure of many indole alkaloids. The reaction involves the cyclization of a tryptamine (B22526) derivative with an aldehyde. When 3-formylindole itself is not the direct precursor, its derivatives or the aldehyde functionality introduced via other means on a tryptamine-like structure participate in this crucial ring-forming step. The reaction proceeds via the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich indole nucleus.[4]
Logical Relationship: The Pictet-Spengler Reaction
Caption: A logical diagram of the Pictet-Spengler reaction.
Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones.[6][7][8] In the context of natural product synthesis, 3-formylindole can be converted to a variety of vinylindoles by reacting it with a phosphorus ylide (Wittig reagent). This transformation is crucial for introducing exocyclic double bonds or for extending carbon chains, which are common features in many natural products.[8]
Experimental Workflow: Wittig Reaction with 3-Formylindole
Caption: A workflow for the Wittig reaction using 3-formylindole.
Aldol (B89426) Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[9][10] 3-Formylindole can act as the electrophilic carbonyl component in crossed aldol reactions, reacting with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which can then be dehydrated to α,β-unsaturated carbonyls. This reaction is instrumental in building larger, more complex carbon skeletons from the indole core.[11]
Quantitative Data in Natural Product Synthesis
The efficiency of synthetic routes is a critical aspect of natural product synthesis. The following tables summarize quantitative data, primarily reaction yields, for key transformations involving 3-formylindoles in the synthesis of natural product precursors and analogs.
Table 1: Synthesis of β-Carboline Derivatives
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 3-Formyl-9H-β-carbolines | Acrylonitrile, DABCO | β-Carboline C-3 substituted MBH adducts | 27-72 | [2] |
| L-Tryptophan | Formaldehyde (B43269), NaOH, then K2Cr2O7, Acetic Acid | β-Carboline | 47 | [5] |
Table 2: Synthesis of Aplysinopsin Analogs
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| Ethyl 3-formyl-1H-indole-2-carboxylate | 2-Thiohydantoin, Acetic Acid, Sodium Acetate | Aplysinopsin-thiohydantoin analogs | Not specified | [1] |
| 5-Bromo-, 5-fluoro-, or 6-bromo-1H-indole-3-carboxaldehydes | Creatinine or 2-imino-1,3-dimethyl-imidazolidin-4-one | Aplysinopsin analogs | Not specified | [1] |
Detailed Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are protocols for key reactions involving 3-formylindoles, compiled from the available literature.
General Procedure for the Morita–Baylis–Hillman (MBH) Reaction of 3-Formyl-β-carbolines
To a solution of the respective 3-formyl-9H-β-carboline (1.0 equiv) in a suitable solvent is added the activated alkene (e.g., acrylonitrile, 1.2 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.3 equiv). The reaction mixture is stirred at room temperature for the time specified in the literature (e.g., 24-48 hours). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired MBH adduct.[2]
General Procedure for the Synthesis of β-Carboline via Pictet-Spengler Condensation and Subsequent Oxidation
Step 1: Synthesis of Tetrahydro-β-carboline-3-carboxylic acid L-tryptophan (1.0 equiv) and sodium hydroxide (B78521) (1.02 equiv) are dissolved in water and stirred for 3 hours. 37% formaldehyde (3.33 equiv) is then added, and the solution is refluxed for 3 hours at room temperature. After cooling, the reaction mixture is neutralized with glacial acetic acid. The resulting precipitate is filtered, washed with water, and dried to yield tetrahydro-β-carboline-3-carboxylic acid.[5]
Step 2: Decarboxylation-Aromatization to β-Carboline Tetrahydro-β-carboline-3-carboxylic acid (1.0 equiv) is stirred in water at 100°C. Potassium dichromate (K2Cr2O7) (6.96 equiv) and acetic acid are added, and the mixture is heated and stirred. After cooling, sodium sulfite (B76179) is added to quench the excess oxidizing agent. The product, β-carboline, can then be isolated and purified.[5]
General Procedure for the Condensation Synthesis of Aplysinopsin Analogs
A mixture of the appropriate 3-formylindole (1.0 equiv), a five-membered ring component such as creatinine or a substituted 2-imino-imidazolidin-4-one (1.0-1.2 equiv), and a catalyst/solvent system (e.g., piperidine for reflux, or acetic acid and sodium acetate for boiling) is heated for a specified period. After cooling, the reaction mixture is worked up by adding water and filtering the resulting precipitate. The crude product can be purified by recrystallization or column chromatography to yield the desired aplysinopsin analog.[1]
Conclusion
3-Formylindoles are undeniably central to the art and science of natural product synthesis. Their strategic placement of a reactive aldehyde group on the indole core provides a gateway to a vast chemical space populated by biologically significant molecules. The synthetic strategies and reactions highlighted in this guide, including the Pictet-Spengler reaction, Wittig reaction, and aldol condensation, underscore the immense utility of this versatile building block. As the quest for novel therapeutics continues, the creative application of 3-formylindoles in the synthesis of complex natural products and their analogs will undoubtedly continue to be a fruitful and exciting area of research, pushing the boundaries of organic synthesis and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 3. [PDF] Recent Advances in the Synthesis of β-Carboline Alkaloids | Semantic Scholar [semanticscholar.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aldol reaction - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to N-Protection Strategies for Indole Rings
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a ubiquitous scaffold in pharmaceuticals, natural products, and agrochemicals. Its rich chemistry, however, is often complicated by the reactivity of the N-H bond. The lone pair of electrons on the indole nitrogen can participate in resonance, influencing the aromaticity and nucleophilicity of the ring system. Unprotected indoles are susceptible to a range of reactions, including oxidation, polymerization under acidic conditions, and undesired side reactions during functionalization of the indole core. Consequently, the judicious selection and application of a nitrogen protecting group are paramount for the successful synthesis of complex indole-containing molecules.
This technical guide provides a comprehensive overview of common N-protection strategies for indole rings, detailing their introduction and cleavage, stability, and providing experimental protocols for key transformations.
Core Concepts in Indole N-Protection
The ideal N-protecting group for indole should be:
-
Easy and high-yielding to introduce and remove.
-
Stable to a wide range of reaction conditions intended for other parts of the molecule.
-
Orthogonal to other protecting groups present in the substrate, allowing for selective deprotection.
-
Inert to the reagents used in subsequent synthetic steps.
-
Not introducing additional chirality unless desired.
The choice of a protecting group is a critical strategic decision in synthesis design and depends heavily on the planned reaction sequence.
Common N-Protecting Groups for Indoles
A variety of protecting groups have been developed for the indole nitrogen, each with its own set of advantages and limitations. These can be broadly categorized into carbamates, sulfonyls, alkyls, and silyl (B83357) groups.
Carbamate Protecting Groups
Carbamates are among the most widely used protecting groups for amines and are particularly effective for indoles.
-
tert-Butoxycarbonyl (Boc): The Boc group is favored for its ease of introduction and its lability under acidic conditions. It is stable to a wide range of non-acidic reagents.
-
Benzyloxycarbonyl (Cbz): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions, making it orthogonal to acid-labile groups like Boc.
Sulfonyl Protecting Groups
Sulfonyl groups are robust and electron-withdrawing, which can influence the reactivity of the indole ring.
-
Tosyl (Ts): The tosyl group is very stable to a wide range of reaction conditions, including strong acids and oxidants. Its removal, however, often requires harsh conditions, such as dissolving metal reductions or strong bases at elevated temperatures.[1]
-
Mesitylenesulfonyl (Mts): Similar to the tosyl group in stability, the Mts group can sometimes offer different cleavage profiles.
-
2-(Trimethylsilyl)ethanesulfonyl (SES): This group offers the advantage of cleavage under milder, fluoride-mediated conditions.
Alkyl and Aryl Protecting Groups
-
Benzyl (B1604629) (Bn): The benzyl group is introduced under basic conditions and is stable to a wide range of reagents. It is most commonly removed by catalytic hydrogenolysis.
-
Trityl (Tr): The bulky trityl group is highly sensitive to acid and can be removed under very mild acidic conditions.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is stable to a variety of conditions and can be cleaved with fluoride (B91410) ions or under acidic conditions.
Silyl Protecting Groups
Silyl groups are generally labile to acidic conditions and fluoride sources. Their stability is influenced by the steric bulk of the substituents on the silicon atom.
-
Triisopropylsilyl (TIPS): A bulky silyl group that offers greater stability compared to smaller silyl groups like TMS (trimethylsilyl).
Data Presentation: Comparison of Common Indole N-Protecting Groups
The following tables summarize typical conditions for the introduction and cleavage of common indole N-protecting groups, along with representative yields and reaction times.
Table 1: Introduction of N-Protecting Groups on Indole
| Protecting Group | Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | (Boc)₂O | DMAP (cat.), Et₃N | CH₂Cl₂ | RT | 2-4 | >95 |
| Ts | TsCl | NaH | DMF | 0 to RT | 2-12 | 85-95 |
| Bn | BnBr | KOH | DMSO | RT | 1-2 | 85-95 |
| SEM | SEMCl | NaH | DMF | 0 to RT | 1-3 | >90 |
Table 2: Cleavage of N-Protecting Groups from Indole
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | TFA (25-50% v/v) | CH₂Cl₂ | 0 to RT | 0.5-2 | >95 |
| Boc (mild) | Oxalyl chloride, MeOH | MeOH | RT | 1-4 | ~90 |
| Ts | Cs₂CO₃, MeOH | THF | RT to Reflux | 2-24 | 80-98 |
| Bn | H₂, Pd/C (10%) | MeOH or EtOH | RT | 2-16 | >95 |
| SEM | TBAF | THF | RT to Reflux | 2-12 | 80-95 |
Table 3: Stability of Common Indole N-Protecting Groups
| Protecting Group | Strong Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, LDA) | Nucleophiles (e.g., R-Li, Grignards) | Electrophiles (e.g., Ac₂O, NBS) | Oxidizing Agents (e.g., m-CPBA, O₃) | Reducing Agents (e.g., LiAlH₄, H₂/Pd) |
| Boc | Labile | Stable | Stable | Stable | Stable | Stable |
| Ts | Stable | Labile (harsh) | Stable | Stable | Stable | Labile (some conditions) |
| Bn | Stable | Stable | Stable | Stable | Stable | Labile (Hydrogenolysis) |
| SEM | Labile | Stable | Stable | Stable | Stable | Stable |
| Fmoc | Stable | Labile | Stable | Stable | Stable | Stable |
Experimental Protocols
Detailed methodologies for the introduction and cleavage of key protecting groups are provided below.
N-Boc Protection of Indole
Reagents and Materials:
-
Indole
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of indole (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-indole, which is often pure enough for subsequent steps or can be purified by flash chromatography.
N-Boc Deprotection of N-Boc-Indole
Reagents and Materials:
-
N-Boc-indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-indole (1.0 eq) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (25-50% v/v in CH₂Cl₂) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected indole.
N-Tosyl Protection of Indole
Reagents and Materials:
-
Indole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of indole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of ice-water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford N-tosylindole.
N-Tosyl Deprotection of N-Tosylindole
Reagents and Materials:
-
N-Tosylindole
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (B129727) (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-tosylindole (1.0 eq) in a mixture of THF and methanol (e.g., 2:1 v/v), add cesium carbonate (3.0 eq).
-
Stir the mixture at room temperature or reflux, monitoring the reaction by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography if necessary.
N-Benzyl Protection of Indole
Reagents and Materials:
-
Indole
-
Benzyl bromide (BnBr)
-
Potassium hydroxide (B78521) (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
To a stirred suspension of powdered potassium hydroxide (4.0 eq) in dimethyl sulfoxide, add indole (1.0 eq).
-
Stir the mixture at room temperature for 45 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for an additional 1-2 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous CaCl₂, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation or flash chromatography to give N-benzylindole.[2]
N-Benzyl Deprotection of N-Benzylindole (Hydrogenolysis)
Reagents and Materials:
-
N-Benzylindole
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite
Procedure:
-
Dissolve N-benzylindole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected indole.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to indole N-protection strategies.
Caption: General mechanism for N-protection and deprotection of indole.
Caption: Decision workflow for selecting an indole N-protecting group.
Conclusion
The protection of the indole nitrogen is a critical consideration in the synthesis of a vast array of biologically active molecules. A thorough understanding of the available protecting groups, their stability profiles, and the conditions for their introduction and removal is essential for the modern synthetic chemist. This guide provides a foundational overview to aid researchers, scientists, and drug development professionals in devising robust and efficient synthetic strategies involving the versatile indole scaffold. The choice of protecting group should always be made in the context of the overall synthetic plan, taking into account the principles of orthogonality and functional group compatibility to maximize the efficiency and success of the synthesis.
References
A Technical Guide to the Crystal Structure Analysis of N-Phenylsulfonyl Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-phenylsulfonyl indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Understanding the three-dimensional arrangement of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This technical guide provides an in-depth overview of the crystal structure analysis of N-phenylsulfonyl indole derivatives. It covers common structural features, detailed experimental protocols for synthesis and X-ray diffraction, and a summary of crystallographic data for representative compounds. Furthermore, it visualizes key experimental workflows and a relevant biological signaling pathway, offering a comprehensive resource for researchers in the field.
Introduction
Indole derivatives are fundamental heterocyclic systems found in a vast array of natural products and synthetic drugs, from the neurotransmitter serotonin (B10506) to the anticancer agent vinblastine.[1] The addition of a phenylsulfonyl group to the indole nitrogen (N-phenylsulfonyl) serves multiple purposes: it can act as a protecting group, an activating group for further functionalization, and a critical pharmacophoric element that modulates biological activity.[2][3]
Compounds featuring the N-phenylsulfonyl indole core have demonstrated a wide range of therapeutic potential, including activities as inhibitors of HIV-1 Reverse Transcriptase, 5-HT6 receptor antagonists for cognitive disorders, histone deacetylase (HDAC) inhibitors for cancer therapy, and anti-inflammatory agents targeting cyclooxygenase-2 (COX-2).[3][4][5][6] The precise spatial orientation of the phenylsulfonyl group relative to the indole ring system, along with other substituents, dictates the molecule's interaction with its biological target. X-ray crystallography provides the definitive method for elucidating these solid-state structures, offering invaluable insights into the conformational preferences and intermolecular interactions that govern both crystal packing and receptor binding.
Core Structural Features
A recurrent and defining feature in the crystal structures of N-phenylsulfonyl indole derivatives is the orientation between the indole ring system and the phenyl ring of the sulfonyl group. Across numerous reported structures, these two moieties are consistently found to be nearly orthogonal to each other.[3][7][8] The dihedral angle between the mean plane of the indole system and the phenyl ring typically falls within the range of 70° to 90°.[1][7][8][9] This perpendicular arrangement minimizes steric hindrance and is a key conformational characteristic of this class of compounds.
The geometry around the sulfur atom of the sulfonyl group is typically a distorted tetrahedron.[1] The indole ring system itself is generally planar, although slight pyramidalization can be observed at the nitrogen atom.[1] The molecular conformation is often stabilized by weak intramolecular interactions, such as C—H···O hydrogen bonds between a hydrogen on the indole ring and an oxygen atom of the sulfonyl group, which frequently form S(6) ring motifs.[9][10]
Experimental Methodologies
Reproducible experimental protocols are essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections outline generalized procedures for the synthesis, crystallization, and structural determination of N-phenylsulfonyl indole compounds based on established methods.[7][10][11]
Synthesis and Crystallization
The synthesis of N-phenylsulfonyl indoles often begins with the protection of the indole nitrogen using benzenesulfonyl chloride in the presence of a base. Subsequent reactions can functionalize various positions on the indole core. The final and most critical step for structural analysis is the growth of high-quality single crystals.
-
Reaction Setup: An indole derivative is dissolved in a suitable dry solvent (e.g., Dimethylformamide - DMF, Dichloromethane - DCM) in a reaction vessel under an inert atmosphere (e.g., N₂).
-
Base Addition: A base such as potassium carbonate (K₂CO₃) or pyridine (B92270) is added to the solution to deprotonate the indole nitrogen.
-
Sulfonylation: Benzenesulfonyl chloride is added, often dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The reaction is stirred for a specified period (typically several hours) and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[10]
-
Workup: The reaction mixture is poured into ice water, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.[4][10]
-
Purification: The crude product is purified, typically by column chromatography or recrystallization.
-
Dissolution: The purified N-phenylsulfonyl indole compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., chloroform, ethyl acetate, ethanol).[2][12]
-
Slow Evaporation: The solution is placed in a clean vial, which is loosely capped or covered with perforated film to allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solution becomes supersaturated, single crystals suitable for X-ray diffraction may form.
X-ray Diffraction Analysis
Once suitable single crystals are obtained, their three-dimensional structure is determined through X-ray diffraction.
-
Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer (e.g., Bruker Kappa APEXII CCD) and cooled to a low temperature (e.g., 295 K) to minimize thermal vibrations.[10] X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected.
-
Data Processing: The collected raw data are processed to determine the unit cell parameters, space group, and reflection intensities. This step includes data integration, scaling, and absorption correction.[10][11]
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, this is typically achieved using "direct methods".
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in geometrically calculated positions.[7][9]
-
Validation: The final structural model is validated using crystallographic software to ensure its chemical and geometric sensibility. The final data is often deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).
Crystallographic Data Summary
The following tables summarize key crystallographic data for several representative N-phenylsulfonyl indole compounds, allowing for easy comparison of their structural parameters.
Table 1: Crystal Data and Structure Refinement Details
| Compound Name / Formula | C₁₅H₁₁NO₃S[1] | C₂₈H₂₃NO₄S₂[10] | C₁₆H₁₄BrNO₂S[7][8] |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a (Å) | 12.6886 (7) | 9.7485 (6) | 10.3703 (6) |
| b (Å) | 9.2655 (4) | 10.4930 (6) | 12.1893 (7) |
| c (Å) | 11.2359 (6) | 12.2879 (6) | 12.7230 (7) |
| α (°) ** | 90 | 94.479 (3) | 90 |
| β (°) | 99.648 (2) | 96.926 (3) | 108.935 (2) |
| γ (°) | 90 | 102.253 (3) | 90 |
| Volume (ų) ** | 1301.24 (11) | 1212.36 (12) | 1520.18 (15) |
| Z | 4 | 2 | 4 |
| Temperature (K) | 296 | 295 | 100 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Final R indices [I>2σ(I)] | R1 = 0.045 | R1 = 0.049 | R1 = 0.029 |
Table 2: Key Geometric Parameters (Dihedral Angles)
| Compound Formula | Dihedral Angle between Indole & Phenylsulfonyl Rings (°) | Reference |
| C₁₅H₁₁NO₃S (1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde) | 76.24 (7) | [1] |
| C₂₈H₂₃NO₄S₂ | 78.69 (13) | [10] |
| C₁₆H₁₄BrNO₂S (I) | 76.40 (9) | [7][8] |
| C₂₄H₂₀BrNO₃S (II) | 73.35 (7) | [7][8] |
| C₂₃H₁₈BrNO₂S (III) | 87.68 (8) | [7][8] |
| C₂₃H₁₈N₂O₄S₂ | 73.7 (6) | [13] |
Supramolecular Interactions in the Crystal Lattice
Beyond the intramolecular features, the crystal packing of N-phenylsulfonyl indoles is stabilized by a network of non-covalent intermolecular interactions. These interactions dictate the final crystal architecture. Common interactions observed include:
-
C—H···O Hydrogen Bonds: These are frequently observed, linking molecules into chains or more complex three-dimensional networks.[1][10]
-
π–π Stacking: Slipped π–π interactions between adjacent indole ring systems are a significant stabilizing force in the crystal packing of many derivatives.[7][9]
-
C—H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π systems of the indole or phenyl rings of a neighboring molecule, further contributing to the stability of the crystal lattice.[1][7]
Biological Relevance and Signaling Pathways
Many N-phenylsulfonyl indole derivatives are designed as enzyme inhibitors. For example, several analogs act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[6][14] COX-2 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H₂, a precursor for various pro-inflammatory prostaglandins. By inhibiting COX-2, these compounds can reduce inflammation and pain.
Conclusion
The crystal structure analysis of N-phenylsulfonyl indole compounds consistently reveals a near-orthogonal arrangement between the indole and phenylsulfonyl moieties, a key feature influencing their biological activity. The combination of detailed synthetic protocols, controlled crystallization, and high-resolution X-ray diffraction provides a powerful platform for understanding the subtle structural details of these important molecules. The data and methodologies presented in this guide serve as a valuable resource for researchers aiming to design and develop novel therapeutics based on this versatile chemical scaffold.
References
- 1. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Crystal structure of 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iucrdata.iucr.org [iucrdata.iucr.org]
- 13. 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Acylindoles from 1-(Phenylsulfonyl)indoles
Introduction
3-Acylindoles are crucial structural motifs found in a wide array of pharmaceuticals and biologically active compounds. Their synthesis is a cornerstone of medicinal chemistry and drug development. While direct Friedel-Crafts acylation of the indole (B1671886) nucleus is a common strategy, it often suffers from poor regioselectivity, leading to mixtures of N-acylated and 1,3-diacylated products, or polymerization under harsh acidic conditions.[1][2]
A robust and high-yielding strategy to overcome these challenges involves the use of a 1-(phenylsulfonyl) protecting group. This electron-withdrawing group deactivates the indole nitrogen, preventing N-acylation and directing the electrophilic attack of the acylating agent exclusively to the electron-rich C3 position.[2][3] The subsequent removal of the phenylsulfonyl group under basic conditions is efficient, providing the desired 3-acylindoles in high purity and yield.[4] This method offers a reliable and scalable route to a diverse range of 3-acylindole derivatives.
Overall Synthetic Pathway
The synthesis is a two-step process starting from 1-(phenylsulfonyl)indole (B187392):
-
Friedel-Crafts Acylation: Reaction of 1-(phenylsulfonyl)indole with an acylating agent (acid chloride or anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield a 3-acyl-1-(phenylsulfonyl)indole.[4]
-
Deprotection: Removal of the phenylsulfonyl group via base-catalyzed hydrolysis to afford the final 3-acylindole product.[4]
Caption: Overall workflow for the synthesis of 3-acylindoles.
Experimental Protocols
Protocol 1: Synthesis of 1-(Phenylsulfonyl)indole
This protocol describes the N-protection of indole with benzenesulfonyl chloride.
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzenesulfonyl chloride (PhSO₂Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (e.g., 4.4 g, 0.11 mol, 60% dispersion) in anhydrous DMF (100 mL) under a nitrogen atmosphere at 0 °C, add a solution of indole (e.g., 11.7 g, 0.10 mol) in DMF (50 mL) dropwise.
-
Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Cool the mixture back to 0 °C and add a solution of benzenesulfonyl chloride (e.g., 19.4 g, 0.11 mol) in DMF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture into ice water (500 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford 1-(phenylsulfonyl)indole as a white solid.
Protocol 2: General Procedure for Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole
This protocol details the C3-acylation of the N-protected indole.[4]
Materials:
-
1-(Phenylsulfonyl)indole
-
Acylating agent (e.g., acetic anhydride, propionyl chloride)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-(phenylsulfonyl)indole (1.0 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add aluminum chloride (1.2 to 2.5 equivalents, see Table 1).
-
Add the acylating agent (1.1 to 1.2 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 (typically 1-4 hours).
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting 3-acyl-1-(phenylsulfonyl)indole is often pure enough for the next step, but can be further purified by chromatography or recrystallization if necessary. Yields typically range from 81-99%.[4]
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Protocol 3: General Procedure for Base Hydrolysis (Deprotection)
This protocol describes the removal of the phenylsulfonyl group to yield the final product.[4]
Materials:
-
3-Acyl-1-(phenylsulfonyl)indole
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
10% Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the 3-acyl-1-(phenylsulfonyl)indole (1.0 equivalent) in methanol or ethanol.
-
Add an excess of 10% aqueous NaOH solution (e.g., 5-10 equivalents).
-
Heat the mixture to reflux and stir for the time indicated in Table 2 (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous mixture with water and neutralize with 1 M HCl.
-
The product often precipitates upon neutralization. Collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic extracts over MgSO₄, filter, and concentrate to yield the 3-acylindole.
-
Purify the crude product by recrystallization or column chromatography. Yields for this step are typically high (79-96%).[4]
Data Presentation
The following tables summarize the yields obtained for the acylation and subsequent deprotection steps with various reagents, as reported in the literature.[3][4]
Table 1: Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole
| Entry | Acylating Agent | Lewis Acid (Equiv.) | Time (h) | Product (3-Acyl-1-(phenylsulfonyl)indole) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acetic Anhydride | AlCl₃ (2.5) | 2 | 3-Acetyl-1-(phenylsulfonyl)indole | 95 |
| 2 | Propionic Anhydride | AlCl₃ (2.5) | 2 | 3-Propionyl-1-(phenylsulfonyl)indole | 99 |
| 3 | Butyric Anhydride | AlCl₃ (2.5) | 2 | 3-Butyryl-1-(phenylsulfonyl)indole | 97 |
| 4 | Isobutyric Anhydride | AlCl₃ (2.5) | 4 | 3-Isobutyryl-1-(phenylsulfonyl)indole | 93 |
| 5 | Acetyl Chloride | AlCl₃ (1.2) | 1 | 3-Acetyl-1-(phenylsulfonyl)indole | 81 |
| 6 | Propionyl Chloride | AlCl₃ (1.2) | 1 | 3-Propionyl-1-(phenylsulfonyl)indole | 90 |
| 7 | Benzoyl Chloride | AlCl₃ (1.2) | 1 | 3-Benzoyl-1-(phenylsulfonyl)indole | 88 |
Data sourced from Gribble et al. (1985).[3][4]
Table 2: Base Hydrolysis of 3-Acyl-1-(phenylsulfonyl)indoles
| Entry | Starting Material (3-Acyl-1-(phenylsulfonyl)indole) | Time (h) | Final Product (3-Acylindole) | Yield (%) |
|---|---|---|---|---|
| 1 | 3-Acetyl-1-(phenylsulfonyl)indole | 1 | 3-Acetylindole | 96 |
| 2 | 3-Propionyl-1-(phenylsulfonyl)indole | 1 | 3-Propionylindole | 94 |
| 3 | 3-Butyryl-1-(phenylsulfonyl)indole | 1 | 3-Butyrylindole | 95 |
| 4 | 3-Isobutyryl-1-(phenylsulfonyl)indole | 3 | 3-Isobutyrylindole | 90 |
| 5 | 3-Benzoyl-1-(phenylsulfonyl)indole | 1 | 3-Benzoylindole | 79 |
Data sourced from Gribble et al. (1985).[3][4]
References
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1-(Phenylsulfonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic substrate.[1][3] The resulting aldehydes are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.[1]
This document provides detailed application notes and protocols for the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)-1H-indole, a substrate of significant interest in medicinal chemistry. The phenylsulfonyl group at the N-1 position of the indole (B1671886) ring acts as a protecting group and influences the regioselectivity of electrophilic substitution, directing the formylation to the C-3 position. The product, 3-formyl-1-(phenylsulfonyl)-1H-indole, is a key building block for the synthesis of various biologically active molecules.[4][5]
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the indole ring, followed by hydrolysis to yield the aldehyde.
Reaction Mechanism
Caption: Vilsmeier-Haack reaction mechanism.
Experimental Workflow
Caption: General experimental workflow.
Experimental Protocols
The following protocols are adapted from general procedures for the Vilsmeier-Haack formylation of indole derivatives and should be optimized for the specific substrate, 1-(phenylsulfonyl)-1H-indole.
Protocol 1: Standard Vilsmeier-Haack Formylation
Materials:
-
1-(Phenylsulfonyl)-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5-10 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.5-3.0 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-(phenylsulfonyl)-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.
-
Add the solution of the indole derivative dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating (40-60 °C) may be necessary to drive the reaction to completion.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 3-formyl-1-(phenylsulfonyl)-1H-indole.
Data Presentation
Product Characterization
The identity and purity of the synthesized 3-formyl-1-(phenylsulfonyl)-1H-indole can be confirmed by various analytical techniques.
| Parameter | Description |
| Molecular Formula | C₁₅H₁₁NO₃S[6] |
| Molecular Weight | 285.32 g/mol [6] |
| Appearance | Light yellow to brown solid[6] |
| Purity (LCMS) | >95%[6] |
| ¹H NMR Spectrum | Consistent with the structure of 3-formyl-1-(phenylsulfonyl)-1H-indole[6] |
| LCMS | Consistent with the structure of 3-formyl-1-(phenylsulfonyl)-1H-indole[6] |
Note: Specific spectral data should be acquired and interpreted for each synthesized batch.
Reaction Parameters and Yields
The yield of the Vilsmeier-Haack reaction is dependent on the substrate's reactivity and the reaction conditions. For electron-rich indoles, yields are typically high. However, the electron-withdrawing nature of the phenylsulfonyl group may lead to lower yields.
| Substrate | Product | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1-(Phenylsulfonyl)-1H-indole | 3-Formyl-1-(phenylsulfonyl)-1H-indole | 1 : 10 : 2 | 25-60 | 2-6 | Not explicitly reported, optimization required |
| Indole | Indole-3-carboxaldehyde | 1 : excess : 1.5 | 35 | 1 | 97 |
| Ethyl indole-2-carboxylate | Ethyl 3-formyl-1H-indole-2-carboxylate | 1 : 10 : 2.2 | 25 | 1 | Not explicitly reported |
Applications in Drug Development
3-Formyl-1-(phenylsulfonyl)-1H-indole is a valuable intermediate in the synthesis of a variety of biologically active compounds. The formyl group can be readily transformed into other functional groups, allowing for the construction of diverse molecular scaffolds.
-
Synthesis of Bioactive Alkaloid Analogs: The title compound is a precursor for the synthesis of complex indole alkaloids and their derivatives, which are known to possess a wide range of pharmacological activities.
-
Precursor for Fused Heterocyclic Systems: The formyl group can participate in cyclization reactions to form fused heterocyclic systems, which are common motifs in many pharmaceutical agents.
-
Building Block for Enzyme Inhibitors: The indole scaffold is a privileged structure in drug discovery. Functionalized indoles derived from 3-formyl-1-(phenylsulfonyl)-1H-indole have been investigated as inhibitors of various enzymes implicated in disease.
While specific examples of marketed drugs derived directly from this intermediate were not found in the initial search, the synthetic utility of functionalized indoles is well-documented in medicinal chemistry literature for the development of new therapeutic agents.[7][8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly distilled POCl₃ and anhydrous DMF. |
| Low reactivity of the substrate. | Increase the reaction temperature and/or prolong the reaction time. Increase the equivalents of the Vilsmeier reagent. | |
| Formation of multiple products | Side reactions or decomposition. | Optimize reaction temperature and time. Ensure slow and controlled addition of reagents. |
| Difficulty in product isolation | Product is water-soluble. | Perform multiple extractions with an appropriate organic solvent. Saturate the aqueous layer with brine to reduce the solubility of the product. |
| Incomplete hydrolysis of the iminium intermediate. | Ensure thorough quenching with ice/water and adequate stirring. Adjust the pH during work-up to facilitate hydrolysis. |
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of 3-Formyl-1-(phenylsulphonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reductive amination of 3-Formyl-1-(phenylsulphonyl)-1H-indole, a key intermediate in the synthesis of various tryptamine (B22526) derivatives with potential applications in drug discovery. The protocols outlined below utilize common reducing agents and are adaptable for the synthesis of a diverse range of N-substituted 1-(phenylsulphonyl)tryptamine analogs.
Introduction
Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the condensation of an aldehyde or ketone with a primary or secondary amine, respectively. This intermediate is then reduced in situ to the corresponding amine. For the synthesis of tryptamine derivatives, 3-formylindoles serve as crucial precursors. The N-phenylsulphonyl protecting group on the indole (B1671886) nitrogen enhances the stability of the indole ring and can be readily removed under appropriate conditions, providing access to a wide array of pharmacologically relevant compounds.
This document details protocols for the reductive amination of this compound with various primary and secondary amines using different reducing agents.
Data Presentation
The following table summarizes quantitative data for the reductive amination of this compound with representative amines and reducing agents. Please note that while specific data for this exact substrate is limited in the available literature, the presented data is based on closely related examples and established methodologies for similar substrates.[1][2]
| Entry | Amine | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) | 0 to RT | 1 | ~85-95 |
| 2 | Dimethylamine (B145610) (40% in H₂O) | Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (B109758) | RT | 12 | ~80-90 |
| 3 | Piperidine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | RT | 24 | ~75-85 |
| 4 | Aniline | B(C₆F₅)₃ / NaBH₄ | Ethanol (B145695) | RT | 0.5 | ~90 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is suitable for the reaction with primary amines such as benzylamine.[1][2]
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.2 M) was added the primary amine (1.1 eq).
-
The reaction mixture was stirred at room temperature for 30 minutes to facilitate imine formation.
-
The mixture was then cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 eq) was added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction was quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The methanol was removed under reduced pressure.
-
The aqueous residue was extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is particularly effective for reactions with secondary amines, such as dimethylamine.
Materials:
-
This compound
-
Secondary amine (e.g., Dimethylamine, 40% solution in water)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (0.1 M) was added the secondary amine (1.2 eq).
-
If the amine is a salt (e.g., dimethylamine hydrochloride), a base such as triethylamine (B128534) (1.5 eq) should be added.
-
The mixture was stirred at room temperature for 20 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) was added in one portion. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate the reaction, particularly with less reactive amines.
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The reaction was quenched with saturated aqueous NaHCO₃ solution.
-
The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers were washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Protocol 3: One-Pot Reductive Amination using Tris(pentafluorophenyl)borane (B72294)/Sodium Borohydride
This efficient one-pot protocol is suitable for a wide range of amines, including anilines.[3]
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Sodium Borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the amine (1.0 mmol) in ethanol (4 mL), tris(pentafluorophenyl)borane (1 mol%) was added.
-
The mixture was stirred at room temperature for 15 minutes.
-
Sodium borohydride (2.0 mmol) was then added at room temperature.
-
The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was quenched with water and extracted with ethyl acetate.
-
The organic layer was dried under vacuum, and the crude product was purified by column chromatography on silica gel.
Visualizations
Caption: General workflow for the reductive amination of this compound.
Caption: Logical relationship of reactants and reagents in reductive amination.
References
Application Notes and Protocols for the Deprotection of N-Phenylsulfonyl Group in Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-phenylsulfonyl group is a widely utilized protecting group for the indole (B1671886) nitrogen due to its ability to facilitate N-alkylation, lithiation, and other transformations at the C2 and C3 positions of the indole ring. Its effective removal is a critical step in the synthesis of a vast array of biologically active indole-containing compounds. This document provides detailed application notes and protocols for the deprotection of N-phenylsulfonylated indoles using various methodologies.
Introduction
The selection of a deprotection strategy for the N-phenylsulfonyl group is contingent upon the overall molecular structure, the presence of other functional groups, and the desired reaction scale. The most common methods involve basic hydrolysis and reductive cleavage. This guide offers a comparative overview of these techniques, complete with detailed experimental protocols and data to aid in method selection and optimization.
Deprotection Methodologies
Several reliable methods for the cleavage of the N-S bond in N-phenylsulfonyl indoles have been established. The choice of reagent and reaction conditions is crucial for achieving high yields and minimizing side reactions. Below is a summary of commonly employed methods with their typical reaction conditions and yields.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) | Yield Range (%) | Notes |
| Basic Hydrolysis | Potassium Hydroxide (B78521) (KOH) | THF/Water | 25 - 60 | 2 - 24 | 85 - 98 | A robust and cost-effective method, suitable for many substrates. |
| Cesium Carbonate (Cs₂CO₃) | Methanol (B129727)/THF | 25 - 65 | 12 - 24 | 80 - 95 | A milder base, useful for substrates sensitive to strong alkali. | |
| Reductive Cleavage | Magnesium (Mg) turnings | Methanol | 25 - 65 | 1 - 6 | 90 - 99 | A highly efficient and rapid method, particularly effective for a wide range of substrates. |
| Samarium(II) Iodide (SmI₂) | THF | 25 | 0.5 - 2 | 85 - 95 | A powerful single-electron transfer reagent, suitable for sensitive substrates under mild conditions. | |
| Sodium Amalgam (Na/Hg) | Methanol | 0 - 25 | 1 - 4 | 80 - 90 | A classical method, though the toxicity of mercury necessitates careful handling. |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylsulfonyl Indole
This protocol describes a general procedure for the protection of the indole nitrogen with a phenylsulfonyl group.
Materials:
-
Indole (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzenesulfonyl Chloride (PhSO₂Cl, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-phenylsulfonyl indole.
Protocol 2: Deprotection using Potassium Hydroxide (Basic Hydrolysis)
Materials:
-
N-Phenylsulfonyl indole (1.0 equiv)
-
Potassium Hydroxide (KOH, 5.0 - 10.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-phenylsulfonyl indole (1.0 equiv) in a mixture of THF and water (typically a 2:1 to 3:1 ratio).
-
Add powdered potassium hydroxide (5.0 - 10.0 equiv) to the solution.
-
Stir the mixture at room temperature or heat to 40-60 °C, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Neutralize the mixture with 1 M HCl until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the deprotected indole.
Protocol 3: Deprotection using Magnesium in Methanol (Reductive Cleavage)
Materials:
-
N-Phenylsulfonyl indole (1.0 equiv)
-
Magnesium turnings (Mg, 5.0 - 10.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the N-phenylsulfonyl indole (1.0 equiv) in anhydrous methanol under an inert atmosphere, add magnesium turnings (5.0 - 10.0 equiv).
-
Stir the suspension at room temperature or reflux, monitoring the reaction progress by TLC. The reaction is often accompanied by the evolution of hydrogen gas.
-
Upon completion, cool the reaction mixture and carefully quench with saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove magnesium salts, washing the pad with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the deprotected indole.[1]
Protocol 4: Deprotection using Samarium(II) Iodide (Reductive Cleavage)
Materials:
-
N-Phenylsulfonyl indole (1.0 equiv)
-
Samarium(II) Iodide (SmI₂, 0.1 M solution in THF, 2.2 - 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-phenylsulfonyl indole (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
To this solution, add the 0.1 M solution of SmI₂ in THF (2.2 - 3.0 equiv) dropwise at room temperature. The characteristic deep blue or green color of the SmI₂ solution will dissipate as the reaction proceeds.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous potassium sodium tartrate solution and stir vigorously until the color of the aqueous layer becomes clear.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Visualizations
Reaction Mechanism: Base-Catalyzed Hydrolysis
The base-catalyzed hydrolysis of N-phenylsulfonyl indoles proceeds through a nucleophilic attack of a hydroxide ion on the sulfur atom, leading to the cleavage of the N-S bond.
Caption: Mechanism of base-catalyzed deprotection of N-phenylsulfonyl indole.
Experimental Workflow: Protection and Deprotection of Indole
This workflow outlines the key stages involved in the protection of an indole with a phenylsulfonyl group, followed by its subsequent deprotection.
Caption: General workflow for indole protection and deprotection.
Conclusion
The deprotection of the N-phenylsulfonyl group is a fundamental transformation in indole chemistry. The choice between basic hydrolysis and reductive cleavage methods should be made based on the specific requirements of the synthetic route. The protocols provided herein offer a starting point for the successful removal of this protecting group, enabling the synthesis of diverse and complex indole derivatives for applications in research and drug development.
References
Application Notes and Protocols: Base-Mediated Removal of the N-Phenylsulfonyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-phenylsulfonyl group is a robust protecting group for amines, valued for its stability under a range of synthetic conditions. However, its effective removal is crucial for the successful synthesis of target molecules in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the base-mediated deprotection of N-phenylsulfonyl protected amines. The conditions for removing sulfonamide protecting groups can be harsh, often requiring strong acids or reducing agents.[1][2] However, base-mediated methods offer a valuable alternative, particularly for substrates sensitive to acidic or reductive conditions. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.
Data Presentation: Comparison of Base-Mediated Deprotection Conditions
The following table summarizes various conditions for the base-mediated removal of the N-phenylsulfonyl group from a model secondary amine, N-benzyl-N-(phenylsulfonyl)aniline. The data illustrates the impact of different bases, solvents, and temperatures on reaction efficiency.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (5) | a | Toluene/t-BuOH (10:1) | 110 | 12 |
| 2 | KOtBu (3) | DMSO | 80 | 6 | 92 |
| 3 | KOtBu (3) | THF | 65 | 24 | 75 |
| 4 | TBAF (3) | THF | 65 | 18 | 88 |
| 5 | Cs₂CO₃ (3) / PhSH (2) | DMF | 25 | 24 | 95 |
Yields are based on representative literature procedures for similar sulfonamide cleavages and are intended for comparative purposes.
Reaction Mechanism and Experimental Workflow
The base-mediated deprotection of N-phenylsulfonyl amines can proceed through different mechanistic pathways depending on the substrate and reaction conditions.[2][3][4][5] A plausible general mechanism involves the nucleophilic attack of a base or a thiolate on the sulfur atom of the sulfonamide, leading to the cleavage of the sulfur-nitrogen bond.
Caption: Plausible mechanism for base-mediated N-phenylsulfonyl deprotection.
A typical experimental workflow for the deprotection and isolation of the free amine is outlined below.
Caption: General experimental workflow for N-phenylsulfonyl deprotection.
Experimental Protocols
Protocol 1: Deprotection using Potassium tert-Butoxide in DMSO
This protocol is effective for a wide range of N-phenylsulfonyl protected amines.
Materials:
-
N-phenylsulfonyl protected amine
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the N-phenylsulfonyl protected amine (1.0 mmol).
-
Add anhydrous DMSO (10 mL) and stir until the starting material is fully dissolved.
-
Add potassium tert-butoxide (3.0 mmol, 3.0 equiv) portion-wise over 5 minutes.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amine.
Protocol 2: Deprotection using Cesium Carbonate and Thiophenol in DMF
This protocol is particularly mild and suitable for substrates with base-sensitive functional groups. The use of a thiol as a nucleophile facilitates the cleavage of the S-N bond.[6]
Materials:
-
N-phenylsulfonyl protected amine
-
Cesium carbonate (Cs₂CO₃)
-
Thiophenol (PhSH)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the N-phenylsulfonyl protected amine (1.0 mmol) in anhydrous DMF (10 mL).
-
Add cesium carbonate (3.0 mmol, 3.0 equiv) to the solution.
-
Add thiophenol (2.0 mmol, 2.0 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature (25 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Pour the reaction mixture into deionized water (30 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the residue by flash column chromatography on silica gel to yield the pure amine.
Conclusion
The base-mediated removal of the N-phenylsulfonyl protecting group is a versatile and effective strategy in organic synthesis. The choice of reaction conditions, particularly the base and solvent, can be tailored to the specific substrate and the presence of other functional groups. The protocols provided herein offer reliable methods for the deprotection of N-phenylsulfonyl amines, facilitating the synthesis of complex molecules in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides [repositorio.ulisboa.pt]
- 5. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-HT6 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of 5-HT6 receptor ligands, crucial compounds in the research and development of therapeutics for cognitive and neuropsychiatric disorders. The following sections detail the signaling pathways of the 5-HT6 receptor, protocols for ligand synthesis and evaluation, and structure-activity relationship (SAR) data for representative ligands.
Introduction to the 5-HT6 Receptor and its Signaling Pathways
The 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS), with high densities in regions associated with learning and memory, such as the hippocampus and prefrontal cortex.[1][2] This localization makes it a prime target for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[3][4]
The 5-HT6 receptor canonically couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][5] However, its signaling is more complex, involving other pathways that are independent of Gs coupling. Notably, the 5-HT6 receptor can engage the mTOR and Cdk5 signaling pathways, which have been implicated in its modulation of cognition and neuronal development.[1][2] The receptor's C-terminus can also interact with Fyn, a non-receptor tyrosine kinase, to activate the extracellular signal-regulated kinase (ERK) pathway.[5][6] Understanding these diverse signaling cascades is essential for the rational design of novel 5-HT6 receptor ligands.
Synthesis of 5-HT6 Receptor Ligands
A variety of chemical scaffolds have been developed as 5-HT6 receptor ligands, with arylsulfonyl derivatives and piperazine-containing compounds being prominent classes. The following sections provide an overview of the synthesis of these important ligand types.
General Synthesis of Arylsulfonyl Tryptamine (B22526) Analogs
Arylsulfonyltryptamines represent a well-established class of 5-HT6 receptor ligands. The synthesis generally involves the reaction of a substituted tryptamine with an appropriate arylsulfonyl chloride.
Example Protocol: Synthesis of a Representative Arylsulfonyl Tryptamine Derivative
This protocol is a generalized procedure based on common synthetic methodologies for this class of compounds.
Materials:
-
Substituted tryptamine (1.0 eq)
-
Arylsulfonyl chloride (1.1 eq)
-
Anhydrous pyridine or dichloromethane (B109758) (DCM) as solvent
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if using DCM) (1.5 eq)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve the substituted tryptamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If using DCM, add the non-nucleophilic base (TEA or DIPEA).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the arylsulfonyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If pyridine was used as the solvent, remove it under reduced pressure.
-
If DCM was used, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired arylsulfonyl tryptamine.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Experimental Protocols for Ligand Evaluation
Once synthesized, the novel compounds must be evaluated for their affinity and functional activity at the 5-HT6 receptor.
Radioligand Binding Assay for 5-HT6 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK-293 cells stably expressing human 5-HT6 receptors
-
Cell membrane preparation from the above cells
-
Radioligand: [3H]-LSD (lysergic acid diethylamide) or [125I]-SB-258585
-
Non-specific binding control: Methiothepin or clozapine
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Test compounds at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the HEK-293 cells expressing the 5-HT6 receptor in cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in order:
-
Assay buffer
-
Test compound at various concentrations (or buffer for total binding, or a high concentration of non-specific ligand for non-specific binding).
-
Radioligand at a final concentration near its Kd.
-
Membrane preparation (typically 25-50 µg of protein per well).
-
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials or a compatible microplate.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for 5-HT6 Receptor Activity
This assay measures the ability of a test compound to act as an agonist, antagonist, or inverse agonist by quantifying its effect on intracellular cAMP levels.
Materials:
-
HEK-293 cells stably expressing the 5-HT6 receptor
-
Cell culture medium (e.g., DMEM)
-
Serum-free medium
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Forskolin (optional, for antagonist and inverse agonist assays)
-
5-HT (serotonin) as a reference agonist
-
Test compounds at various concentrations
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96- or 384-well microplates
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK-293 cells expressing the 5-HT6 receptor under standard conditions.
-
Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
-
-
Agonist Mode:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX in serum-free medium for a short period to prevent cAMP degradation.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with the test compound at various concentrations for a defined period.
-
Add a fixed concentration of 5-HT (typically at its EC80) and incubate for a further specified time.
-
-
Inverse Agonist Mode:
-
To enhance the detection of inverse agonism, the basal cAMP level can be elevated by stimulating the cells with a low concentration of forskolin.
-
Pre-incubate the cells with or without forskolin.
-
Add the test compound at various concentrations and incubate.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, AlphaScreen).
-
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like 5-HT.
-
Antagonist: Plot the inhibition of the 5-HT response against the logarithm of the test compound concentration to determine the IC50.
-
Inverse Agonist: Plot the decrease in basal or forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Quantitative Data and Structure-Activity Relationships (SAR)
The following tables summarize the binding affinities and functional activities of representative 5-HT6 receptor ligands from different chemical classes. These data are crucial for understanding the structure-activity relationships that govern ligand recognition and function at the 5-HT6 receptor.
Table 1: Binding Affinities (Ki) of Representative 5-HT6 Receptor Ligands
| Compound | Chemical Class | Ki (nM) | Reference |
| Antagonists | |||
| SB-271046 | Arylsulfonamide | 0.8 | [7] |
| Ro 04-6790 | Arylsulfonamide | 2.5 | [7] |
| MS-245 | Arylsulfonyltryptamine | 2.1 | [8] |
| Compound 15a | Tetracyclic Tryptamine | 23.4 | [8] |
| Compound 17a | Tetracyclic Tryptamine | 20.5 | [8] |
| Compound 14 | Multifunctional Ligand | 22 | [9] |
| MST4 | 1,3,5-Triazine | 11 | [10] |
| Compound 3 | 1,3,5-Triazine | 13 | [10] |
| Agonists | |||
| E-6801 | Indolyl Sulfonamide | 1.9 | [7] |
| E-6837 | Indolyl Sulfonamide | 1.3 | [7] |
Table 2: Functional Activity (cAMP Assay) of Representative 5-HT6 Receptor Ligands
| Compound | Mode of Action | pEC50 / pA2 | Emax (% of 5-HT) | Reference |
| 5-HT | Agonist | 6.98 | 100 | [7] |
| E-6801 | Partial Agonist | 7.9 | ~60 | [7] |
| E-6837 | Partial Agonist | 8.0 | ~12 | [7] |
| SB-271046 | Inverse Agonist/Antagonist | 8.76 (pA2) | -39 | [7] |
| Ro 04-6790 | Inverse Agonist/Antagonist | 7.89 (pA2) | -33 | [7] |
Logical Relationships in SAR
The development of potent and selective 5-HT6 receptor ligands often follows a logical progression of optimizing different structural components of a lead compound.
By systematically modifying the core structure, linkers, and peripheral substituents, researchers can enhance the affinity, selectivity, and pharmacokinetic properties of 5-HT6 receptor ligands, ultimately leading to the identification of promising drug candidates.[11]
References
- 1. 5-HT6 receptor antagonists. Design, synthesis, and structure-activity relationship of substituted 2-(1-methyl-4-piperazinyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 4. Preparation of piperazine derivatives as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The medicinal chemistry of 5-HT6 receptor ligands with a focus on arylsulfonyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for 3-Formyl-1-(phenylsulfonyl)-1H-indole in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Formyl-1-(phenylsulfonyl)-1H-indole is a versatile building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). The presence of the electron-withdrawing phenylsulfonyl group on the indole (B1671886) nitrogen and the formyl group at the C3 position imparts unique reactivity to the molecule. This allows for the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The phenylsulfonyl group not only serves as a protecting group but also activates the indole ring for certain transformations. These application notes provide an overview of the potential applications of 3-formyl-1-(phenylsulfonyl)-1H-indole in MCRs and detailed protocols for the synthesis of medicinally relevant heterocyclic systems.
Key Applications in Multicomponent Reactions
The strategic placement of functional groups in 3-formyl-1-(phenylsulfonyl)-1H-indole makes it an ideal substrate for various MCRs, leading to the rapid generation of molecular diversity. Key applications include:
-
Synthesis of Fused Pyrimidine Derivatives: This substrate is a valuable precursor for the synthesis of pyrimido[4,5-b]indoles, a class of compounds known for their wide range of pharmacological activities, including anticancer and antiviral properties.[1]
-
Domino Reactions: The reactivity of the formyl group and the indole core can be exploited in domino reaction sequences, allowing for the formation of multiple bonds and stereocenters in a single synthetic operation.
-
Diversity-Oriented Synthesis: Its ability to participate in various MCRs makes it a powerful tool in diversity-oriented synthesis (DOS) for the creation of libraries of complex and diverse small molecules for high-throughput screening.
Synthesis of 2-Phenyl-9H-pyrimido[4,5-b]indoles via a Four-Component Reaction
A plausible and highly efficient application of 3-formyl-1-(phenylsulfonyl)-1H-indole is in the four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles. While the direct use of the N-phenylsulfonylated derivative is not explicitly detailed in the literature, this protocol is based on the successful application of indole-3-carboxaldehydes in similar transformations.[2][3] The phenylsulfonyl group is expected to be cleaved under the reaction conditions to yield the final N-unsubstituted product.
Reaction Scheme
A proposed reaction scheme for the four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indole derivatives is shown below.
Caption: Proposed four-component synthesis of pyrimido[4,5-b]indoles.
Experimental Protocol
Materials:
-
3-Formyl-1-(phenylsulfonyl)-1H-indole
-
Substituted aromatic aldehyde
-
Ammonium iodide (NH₄I)
-
Iodine (I₂)
-
An appropriate solvent (e.g., 1,4-dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Oxygen balloon
Procedure:
-
To a dry round-bottom flask, add 3-formyl-1-(phenylsulfonyl)-1H-indole (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and ammonium iodide (2.0 mmol).
-
Add the solvent (e.g., 5 mL of 1,4-dioxane) and iodine (0.2 mmol).
-
Fit the flask with a reflux condenser and an oxygen balloon.
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-9H-pyrimido[4,5-b]indole.
Quantitative Data
The following table summarizes representative yields for the synthesis of various 2-aryl-9H-pyrimido[4,5-b]indole derivatives based on analogous reactions with indole-3-carboxaldehyde.[2]
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-9H-pyrimido[4,5-b]indole | 78 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-9H-pyrimido[4,5-b]indole | 75 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-9H-pyrimido[4,5-b]indole | 74 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indole | 70 |
| 5 | 4-Bromobenzaldehyde | 2-(4-Bromophenyl)-9H-pyrimido[4,5-b]indole | 66 |
| 6 | 3-(Trifluoromethoxy)benzaldehyde | 2-(3-(Trifluoromethoxy)phenyl)-9H-pyrimido[4,5-b]indole | 71 |
Plausible Reaction Mechanism
The formation of the pyrimido[4,5-b]indole scaffold likely proceeds through a complex cascade of reactions. A proposed mechanistic pathway is outlined below.
Caption: Proposed mechanism for pyrimido[4,5-b]indole synthesis.
Three-Component Synthesis of Functionalized Indole Derivatives
Another potential application of 3-formyl-1-(phenylsulfonyl)-1H-indole is in three-component reactions with active methylene (B1212753) compounds and various nucleophiles. For instance, a reaction with an active methylene compound (e.g., malononitrile) and a C-H acid (e.g., dimedone) could lead to highly functionalized carbazole (B46965) or other fused heterocyclic systems. The N-phenylsulfonyl group would likely influence the initial condensation and subsequent cyclization steps.
General Reaction Scheme
Caption: General scheme for a three-component reaction.
Experimental Protocol
Materials:
-
3-Formyl-1-(phenylsulfonyl)-1H-indole
-
Dimedone
-
L-proline
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 3-formyl-1-(phenylsulfonyl)-1H-indole (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (10 mL).
-
Add L-proline (10 mol%) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table presents hypothetical data for the synthesis of functionalized indoles, as direct literature for the N-phenylsulfonylated substrate is unavailable. Yields are estimated based on similar reactions with indole-3-carbaldehyde.[4]
| Entry | Active Methylene Compound | C-H Acid | Catalyst | Solvent | Yield (%) (estimated) |
| 1 | Malononitrile | Dimedone | L-proline | Ethanol | 85-95 |
| 2 | Ethyl cyanoacetate | 4-Hydroxycoumarin | Piperidine | Ethanol | 80-90 |
| 3 | Malononitrile | Barbituric acid | Triethylamine | Water | 82-92 |
Conclusion
3-Formyl-1-(phenylsulfonyl)-1H-indole is a promising substrate for the development of novel multicomponent reactions. Its unique electronic and steric properties offer opportunities for the synthesis of a wide array of complex heterocyclic compounds with potential applications in drug discovery and materials science. The protocols provided herein, based on established methodologies for similar indole derivatives, serve as a valuable starting point for researchers exploring the synthetic utility of this versatile building block. Further investigation into the reactivity of this specific compound is warranted to fully unlock its potential in diversity-oriented synthesis.
References
Synthesis of β-Carboline Alkaloids from N-Sulfonylated Indoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of β-carboline alkaloids, a class of compounds with significant pharmacological interest, starting from N-sulfonylated indoles. The use of an N-sulfonyl protecting group on the indole (B1671886) nitrogen allows for controlled reactions and subsequent functionalization, offering a versatile strategy for the synthesis of complex β-carboline derivatives. The protocols outlined below cover the key steps of this synthetic pathway: preparation of N-sulfonylated tryptamines, the pivotal Pictet-Spengler reaction to form the tetrahydro-β-carboline core, and the final deprotection to yield the target alkaloids.
Introduction to β-Carboline Synthesis from N-Sulfonylated Indoles
β-Carboline alkaloids are a large family of natural and synthetic indole-containing compounds that exhibit a wide range of biological activities, including anti-tumor, anti-viral, and neurological effects. The synthesis of these molecules is a key focus in medicinal chemistry and drug development. A common and effective strategy for constructing the β-carboline framework is the Pictet-Spengler reaction, which involves the cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone.
The use of an N-sulfonyl group, such as a tosyl (Ts) or nosyl (Ns) group, to protect the indole nitrogen offers several advantages in the multi-step synthesis of β-carbolines. This protecting group can influence the reactivity of the indole nucleus and can be strategically removed at a later stage. This approach provides a robust platform for the synthesis of diverse β-carboline libraries for drug discovery.
The overall synthetic pathway can be summarized as follows:
-
N-Sulfonylation of Indole: Protection of the indole nitrogen with a sulfonyl group.
-
Synthesis of N-Sulfonylated Tryptamine: Conversion of the N-sulfonylated indole into the corresponding tryptamine derivative.
-
Pictet-Spengler Reaction: Cyclization of the N-sulfonylated tryptamine with a carbonyl compound to form the N-sulfonylated tetrahydro-β-carboline core.
-
Deprotection: Removal of the N-sulfonyl group to yield the final β-carboline alkaloid.
-
(Optional) Aromatization: Dehydrogenation of the tetrahydro-β-carboline to the fully aromatic β-carboline.
Below is a diagram illustrating the general workflow for this synthetic strategy.
Caption: General workflow for the synthesis of β-carboline alkaloids from N-sulfonylated indoles.
Experimental Protocols
This section provides detailed experimental procedures for each key step in the synthesis of β-carboline alkaloids from N-sulfonylated indoles.
Protocol 1: Synthesis of N-Sulfonylated Tryptamines
A common route to N-sulfonylated tryptamines involves the reaction of tryptamine with a sulfonyl chloride in the presence of a base.
Materials:
-
Tryptamine
-
Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Methanol (B129727) for recrystallization
Procedure:
-
Dissolve tryptamine (1.2 equivalents) in anhydrous THF in a round-bottom flask.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add a solution of the sulfonyl chloride (1.0 equivalent) in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Wash the crude product with a saturated aqueous ammonium chloride solution (3 x 20 mL).
-
Recrystallize the solid product from methanol to afford the pure N-sulfonylated tryptamine.[1]
Protocol 2: Pictet-Spengler Reaction of N-Sulfonylated Tryptamines
The Pictet-Spengler reaction is a powerful C-C bond-forming reaction that constructs the tetrahydro-β-carboline skeleton. While specific protocols for N-sulfonylated tryptamines are less common in literature, the general conditions can be adapted. The presence of the electron-withdrawing sulfonyl group may require slightly harsher acidic conditions or longer reaction times compared to unprotected tryptamines.
Materials:
-
N-Sulfonylated tryptamine
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid, or a Lewis acid like BF₃·OEt₂)
-
Solvent (e.g., dichloromethane (B109758) (DCM), toluene, or acetonitrile)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N-sulfonylated tryptamine in the chosen solvent in a round-bottom flask.
-
Add the aldehyde or ketone to the solution.
-
Add the acid catalyst dropwise to the reaction mixture. The amount of catalyst may need to be optimized (typically ranging from catalytic amounts to stoichiometric amounts).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-sulfonylated tetrahydro-β-carboline.
Protocol 3: Deprotection of the N-Sulfonyl Group
The removal of the N-sulfonyl protecting group is a critical final step. Several methods are available, with the choice depending on the specific sulfonyl group and the sensitivity of the molecule. A common and effective method involves the use of magnesium in methanol.
Materials:
-
N-Sulfonylated tetrahydro-β-carboline
-
Magnesium turnings
-
Methanol, anhydrous
-
Ammonium chloride solution, saturated
-
Ethyl acetate
Procedure:
-
To a solution of the N-sulfonylated tetrahydro-β-carboline in anhydrous methanol, add magnesium turnings (typically a large excess, e.g., 10-20 equivalents).
-
Stir the mixture at room temperature or with gentle heating. The reaction can be monitored by TLC. Ultrasonication can be used to accelerate the reaction.[2]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove any remaining magnesium and inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the deprotected tetrahydro-β-carboline.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of β-carboline alkaloids from N-sulfonylated indoles.
Table 1: Synthesis of N-Sulfonylated Tryptamines
| Entry | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | p-Toluenesulfonyl chloride | TEA | THF | 6 | 85 | [1] |
| 2 | 4-Nitrobenzenesulfonyl chloride | TEA | THF | 5 | 88 | [1] |
| 3 | Methanesulfonyl chloride | TEA | THF | 8 | 82 | [1] |
Table 2: Pictet-Spengler Reaction of Tryptamines (General Conditions)
| Entry | Tryptamine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tryptamine | Benzaldehyde | TFA | DCM | RT | 12 | 85-95 | General |
| 2 | Tryptamine | Acetone | HCl | Toluene | Reflux | 24 | 70-80 | General |
| 3 | Tryptamine | Formaldehyde | Acetic Acid | Water | 80 | 2 | >80 | [3] |
Note: Yields for the Pictet-Spengler reaction of N-sulfonylated tryptamines may vary and require optimization.
Table 3: Deprotection of N-Sulfonylated Tetrahydro-β-carbolines
| Entry | Sulfonyl Group | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Tosyl | Mg, sonication | Methanol | 2 | 80-95 | [2] |
| 2 | Tosyl | Cs₂CO₃ | THF/Methanol | 12 | 88 | [4] |
| 3 | Nosyl | Thiophenol, K₂CO₃ | DMF | 2 | 90 | General |
Signaling Pathways and Biological Relevance
β-carboline alkaloids interact with a variety of biological targets, leading to their diverse pharmacological effects. One of the primary mechanisms of action for many β-carbolines is their interaction with central nervous system receptors, particularly benzodiazepine (B76468) receptors and serotonin (B10506) receptors. The diagram below illustrates a simplified representation of this interaction.
Caption: Simplified diagram of β-carboline interaction with neurological receptors.
Conclusion
The synthesis of β-carboline alkaloids from N-sulfonylated indoles provides a flexible and efficient route to a wide range of potentially therapeutic compounds. The protocols and data presented here offer a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. The ability to introduce diversity through the choice of sulfonyl group, aldehyde/ketone in the Pictet-Spengler reaction, and further modifications of the β-carboline scaffold makes this a powerful strategy for the development of new drug candidates. Careful optimization of each step is crucial for achieving high yields and purity of the final products.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Grignard Reactions with 3-Formyl-1-(phenylsulphonyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. This document provides detailed application notes and a generalized protocol for the 1,2-addition of Grignard reagents to 3-Formyl-1-(phenylsulphonyl)-1H-indole. The N-phenylsulfonyl protecting group serves to activate the indole ring and direct reactivity, making the 3-formyl group susceptible to nucleophilic attack. This reaction provides a straightforward route to a variety of 3-substituted-1-(phenylsulfonyl)-1H-indoles bearing a secondary alcohol functionality, which are valuable intermediates for further synthetic transformations in drug discovery programs.
Reaction Scheme
The Grignard reaction with this compound proceeds via the nucleophilic addition of the organomagnesium halide to the carbonyl carbon of the formyl group. This results in the formation of a magnesium alkoxide intermediate, which upon aqueous workup, yields the corresponding secondary alcohol.
Caption: General scheme of the Grignard reaction with this compound.
Expected Product Yields
While specific quantitative data for the Grignard reaction with this compound is not extensively reported, the following table presents representative yields from analogous reactions of Grignard reagents with N-protected 3-acylindoles. These values can serve as an estimate for expected outcomes.
| Entry | Grignard Reagent (R-MgX) | R Group | Product | Representative Yield (%) |
| 1 | Methylmagnesium bromide | -CH₃ | 1-(1-(Phenylsulfonyl)-1H-indol-3-yl)ethanol | 85-95 |
| 2 | Ethylmagnesium bromide | -CH₂CH₃ | 1-(1-(Phenylsulfonyl)-1H-indol-3-yl)propan-1-ol | 80-90 |
| 3 | Phenylmagnesium bromide | -C₆H₅ | Phenyl(1-(phenylsulfonyl)-1H-indol-3-yl)methanol | 75-85 |
| 4 | Vinylmagnesium bromide | -CH=CH₂ | 1-(1-(Phenylsulfonyl)-1H-indol-3-yl)prop-2-en-1-ol | 70-80 |
| 5 | Isopropylmagnesium chloride | -CH(CH₃)₂ | 2-Methyl-1-(1-(phenylsulfonyl)-1H-indol-3-yl)propan-1-ol | 65-75 |
Note: The yields are based on reactions with similar N-protected 3-acylindole substrates and may vary depending on the specific reaction conditions and the nature of the Grignard reagent.
Detailed Experimental Protocol
This protocol provides a general procedure for the addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Cool the flask to 0 °C using an ice bath.
-
-
Grignard Reagent Addition:
-
While stirring vigorously, add the Grignard reagent (1.1-1.5 equiv) dropwise to the cooled solution of the indole derivative via syringe.
-
The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Reaction Quenching:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A suitable eluent system is typically a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the product.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired 3-substituted-1-(phenylsulfonyl)-1H-indole-3-carbinol.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Workflow for the Grignard reaction with this compound.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations should be carried out under a strict inert atmosphere using anhydrous solvents and oven-dried glassware.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Quenching of the reaction should be done slowly and carefully, especially on a larger scale, as it is an exothermic process.
Application Notes and Protocols: Condensation Reactions of 3-Formylchromones and Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the condensation reaction between 3-formylchromones and indoles, yielding 3-(bis(indol-3-yl)methyl)-4H-chromen-4-ones. This class of compounds holds significant potential in drug discovery due to the combined biological activities of the chromone (B188151) and indole (B1671886) moieties. The following sections detail the synthetic protocols, expected analytical data, potential applications, and relevant biological pathways.
Introduction
The condensation of 3-formylchromone with two equivalents of indole results in the formation of a bis(indolyl)methane (BIM) derivative tethered to a chromone scaffold. Both chromones and indoles are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The resulting hybrid molecules are of significant interest for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis and characterization of these compounds.
Data Presentation
The successful synthesis of 3-(bis(indol-3-yl)methyl)-4H-chromen-4-one can be confirmed by various spectroscopic techniques. The following table summarizes the expected quantitative data and characteristic spectral features.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₂₆H₁₈N₂O₂ |
| Molecular Weight | 390.44 g/mol |
| Appearance | Pale yellow to brown solid |
| Yield | 80-95% (method dependent) |
| Melting Point | >200 °C (decomposition may be observed) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.8 (s, 2H, indole-NH), 8.5 (s, 1H, chromone H-2), 7.2-8.0 (m, 8H, Ar-H), 7.0 (d, 2H, indole H-2), 6.8 (t, 2H, indole Ar-H), 6.6 (t, 2H, indole Ar-H), 5.9 (s, 1H, methine-CH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 176.0 (C=O), 156.0 (chromone C-8a), 154.0 (chromone C-2), 137.0 (indole C-7a), 134.0 (chromone C-7), 127.0 (indole C-3a), 125.0 (chromone C-5), 124.0 (chromone C-4a), 123.0 (indole C-2), 121.0 (indole C-6), 119.0 (indole C-5), 118.0 (chromone C-6), 117.0 (chromone C-3), 112.0 (indole C-4), 111.0 (indole C-7), 30.0 (methine-CH) |
| IR (KBr, cm⁻¹) | 3410 (N-H stretch), 1640 (C=O stretch, chromone), 1600, 1450 (C=C stretch, aromatic), 740 (C-H bend, aromatic) |
| Mass Spectrometry (ESI-MS) | m/z 391.1 [M+H]⁺ |
Experimental Protocols
Two primary methods for the synthesis of 3-(bis(indol-3-yl)methyl)-4H-chromen-4-one are presented below: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Synthesis under Acid Catalysis
This protocol utilizes a Lewis or Brønsted acid catalyst to promote the electrophilic substitution reaction.
Materials:
-
3-Formylchromone
-
Indole
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Catalyst: Boron trifluoride etherate (BF₃·OEt₂), or p-Toluenesulfonic acid (p-TSA)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate (B1210297) mixture
Procedure:
-
To a solution of 3-formylchromone (1 mmol) in anhydrous DCM (20 mL), add indole (2.2 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the catalyst (BF₃·OEt₂ or p-TSA, 0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-(bis(indol-3-yl)methyl)-4H-chromen-4-one.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a more environmentally friendly and rapid approach to the synthesis.
Materials:
-
3-Formylchromone
-
Indole
-
Catalyst: Montmorillonite K-10 clay or a Lewis acid such as InCl₃
-
Ethyl Acetate
-
Mortar and Pestle
-
Microwave Synthesizer
Procedure:
-
In a mortar, grind together 3-formylchromone (1 mmol), indole (2 mmol), and the catalyst (e.g., Montmorillonite K-10, 50 mg).
-
Transfer the solid mixture to a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 150 W) and temperature (e.g., 100 °C) for a short duration (typically 5-10 minutes).
-
Monitor the reaction progress by TLC after cooling the vessel.
-
Once the reaction is complete, dissolve the residue in ethyl acetate.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol (B145695) or purify by column chromatography as described in Protocol 1 to obtain the pure product.
Mandatory Visualizations
Caption: Figure 1: Proposed Reaction Mechanism
Caption: Figure 2: Experimental Workflow
Caption: Figure 3: PI3K/Akt/mTOR Signaling Pathway
Application Notes
The synthesized 3-(bis(indol-3-yl)methyl)-4H-chromen-4-one derivatives are of significant interest to researchers in drug discovery and development for several reasons:
-
Anticancer Potential: Both chromone and bis(indolyl)methane scaffolds are known to exhibit potent anticancer activities.[4][5] These hybrid molecules could act as dual-action agents, potentially targeting multiple signaling pathways involved in cancer progression. The PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, is a plausible target for such compounds.[5] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[5][6]
-
Anti-inflammatory Properties: Chromone derivatives are known for their anti-inflammatory effects.[1] Bis(indolyl)methanes have also been reported to possess anti-inflammatory and analgesic activities.[1][7] The combination of these two pharmacophores may lead to the development of novel and potent anti-inflammatory agents with potentially improved safety profiles.
-
Chemical Probe Development: These compounds can serve as valuable chemical probes for studying the biological roles of their potential cellular targets. Their unique structure allows for systematic modification to explore structure-activity relationships (SAR) and to develop more potent and selective inhibitors.
-
Material Science: The planar aromatic systems of the chromone and indole rings suggest potential applications in material science, for example, as organic light-emitting diodes (OLEDs) or as fluorescent probes, although this is a less explored area for this specific class of compounds.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. [PDF] Synthesis, Analgesic and Antiinflammatory Activities of Bis(indolyl)methanes. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity Study of Chromone and Coumarin Hybrids using Electrical Impedance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Evaluation of Diarylpyrimidine (DAPY) Analogues as HIV-1 Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of diarylpyrimidine (DAPY) analogues, a prominent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection. This document includes detailed experimental protocols for the synthesis of a representative DAPY analogue and for the assessment of its anti-HIV-1 activity.
Introduction
Non-nucleoside reverse transcriptase inhibitors are a critical component of highly active antiretroviral therapy (HAART). The diarylpyrimidine (DAPY) series, which includes the FDA-approved drugs etravirine (B1671769) and rilpivirine (B1684574), has demonstrated significant potency against wild-type and mutant strains of HIV-1.[1][2] These second-generation NNRTIs exhibit a unique flexibility that allows them to bind effectively to the NNRTI binding pocket of the reverse transcriptase enzyme, even in the presence of resistance-conferring mutations.[3]
This document outlines the chemical synthesis of novel DAPY analogues and the in vitro evaluation of their antiviral efficacy.
Data Presentation: Anti-HIV-1 Activity of Novel DAPY Analogues
The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of newly synthesized DAPY derivatives against a panel of HIV-1 strains, including wild-type and clinically relevant mutant strains.
Table 1: Antiviral Activity of Bicyclic Rilpivirine Analogues against Wild-Type and Mutant HIV-1 Strains
| Compound | Core Structure | Modification | Target Strain | EC₅₀ (nM) | CC₅₀ (μM) | Selectivity Index (SI) |
| 2 | Purine | Acrylonitrile | HIV-1 WT (IIIB) | 2.5 | >25 | >10000 |
| HIV-1 (HXB2) | 2.2 | |||||
| K103N mutant | 2.8 | |||||
| Y181C mutant | 3.0 | |||||
| 4 | Tetrahydropteridine | Acrylonitrile | HIV-1 WT (IIIB) | 2.7 | >25 | >9259 |
| HIV-1 (HXB2) | 2.5 | |||||
| K103N mutant | 3.2 | |||||
| Y181C mutant | 3.5 | |||||
| 6 | Pyrimidodiazepine | Acrylonitrile | HIV-1 WT (IIIB) | 3.0 | >25 | >8333 |
| HIV-1 (HXB2) | 2.8 | |||||
| K103N mutant | 3.8 | |||||
| Y181C mutant | 4.2 | |||||
| Etravirine | Diarylpyrimidine | Cyano | HIV-1 WT (IIIB) | 4.0 | 2.2 | 550 |
Data sourced from reference[4]. EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.
Table 2: Antiviral Activity of Diarylpyrimidine Derivatives Targeting the "NNRTI Adjacent" Binding Site
| Compound | Target Strain | EC₅₀ (nM) | CC₅₀ (μM) | Selectivity Index (SI) |
| 20 | HIV-1 WT (IIIB) | 2.6 | 10.2 | 3923 |
| L100I mutant | 6.5 | |||
| K103N mutant | 1.4 | |||
| Y181C mutant | 11.6 | |||
| Y188L mutant | 16.2 | |||
| E138K mutant | 6.0 | |||
| 27 | HIV-1 WT (IIIB) | 2.4 | 5.1 | 2125 |
| 33 | HIV-1 WT (IIIB) | 2.4 | 8.9 | 3708 |
| Etravirine | HIV-1 WT (IIIB) | 4.0 | 2.2 | 550 |
Data sourced from references[3][5].
Experimental Protocols
Synthesis of a Bicyclic Rilpivirine Analogue (Compound 4)
This protocol describes a key step in the synthesis of a novel bicyclic NNRTI, specifically the Horner-Wadsworth-Emmons reaction to introduce the cyanovinyl moiety.[4]
Diagram of Synthetic Workflow
Caption: Synthetic workflow for a bicyclic rilpivirine analogue.
Materials:
-
Aldehyde intermediate I (as described in Janeba et al., 2023)
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of the aldehyde intermediate I (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure bicyclic rilpivirine analogue.
Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol details the procedure for determining the anti-HIV-1 activity of synthesized compounds using the MT-4 cell line.[6][7][8]
Diagram of Experimental Workflow
Caption: Workflow for the anti-HIV-1 activity assay.
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics
-
HIV-1 stock (e.g., IIIB strain)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lysis buffer (e.g., isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. On the day of the assay, harvest the cells and prepare a suspension at a density of 3 x 10⁵ cells/mL.
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept below 0.1% to avoid cytotoxicity.
-
Infection and Treatment:
-
For the determination of antiviral activity (EC₅₀), add 100 µL of the MT-4 cell suspension to the wells of a 96-well plate.
-
Add 100 µL of the diluted test compounds.
-
Add a pre-titered amount of HIV-1 to achieve a multiplicity of infection (MOI) of 0.01.
-
Include control wells with cells only (mock-infected), cells with virus (infected untreated), and cells with compound only (for cytotoxicity).
-
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Add 100 µL of lysis buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cytotoxicity (CC₅₀): Determine the concentration of the compound that reduces the viability of mock-infected cells by 50%.
-
Antiviral Activity (EC₅₀): Determine the concentration of the compound that protects 50% of cells from virus-induced cytopathic effects.
-
Selectivity Index (SI): Calculate the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
Conclusion
The synthetic methodologies and evaluation protocols described herein provide a robust framework for the discovery and development of novel DAPY analogues as potent HIV-1 reverse transcriptase inhibitors. The quantitative data presented highlights the potential of these compounds to overcome existing challenges of drug resistance. Further optimization of these lead compounds may lead to the development of next-generation antiretroviral agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Etravirine and rilpivirine: nonnucleoside reverse transcriptase inhibitors with activity against human immunodeficiency virus type 1 strains resistant to previous nonnucleoside agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling with N-Phenylsulfonyl-3-formylindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling reactions of N-phenylsulfonyl-3-formylindole derivatives. Due to the electron-withdrawing nature of the N-phenylsulfonyl and 3-formyl groups, direct C-H functionalization of the indole (B1671886) core can be challenging. A more robust and widely applicable strategy involves the initial halogenation of the indole scaffold, typically at the C2 position, followed by a variety of palladium-catalyzed cross-coupling reactions. This two-step approach allows for the introduction of a diverse range of substituents, providing a powerful tool for the synthesis of complex indole-based molecules with potential applications in drug discovery and materials science.
This document outlines the general principles and provides exemplary protocols for the synthesis of key intermediates and their subsequent cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Synthesis of Key Intermediate: 2-Halo-N-phenylsulfonyl-3-formylindole
The initial step in this synthetic approach is the halogenation of N-phenylsulfonyl-3-formylindole. Halogenation at the C2 position is a common strategy to introduce a reactive handle for subsequent cross-coupling reactions.
Experimental Protocol: Synthesis of 2-Chloro-N-phenylsulfonyl-3-formylindole
This protocol is a representative procedure for the chlorination of N-phenylsulfonyl-3-formylindole.
Materials:
-
N-Phenylsulfonyl-3-formylindole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of N-phenylsulfonyl-3-formylindole (1.0 eq.) in anhydrous acetonitrile, add N-chlorosuccinimide (1.1 eq.).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford 2-chloro-N-phenylsulfonyl-3-formylindole.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-halo-N-phenylsulfonyl-3-formylindole serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-N-phenylsulfonyl-3-formylindoles
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between a halide and an organoboron compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Halo-N-phenylsulfonyl-3-formylindole (e.g., 2-chloro or 2-bromo derivative) (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane and water mixture, typically 4:1)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the 2-halo-N-phenylsulfonyl-3-formylindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2-aryl-N-phenylsulfonyl-3-formylindole.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75-85 |
Heck Reaction: Synthesis of 2-Alkenyl-N-phenylsulfonyl-3-formylindoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1]
Figure 3: Key components for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Halo-N-phenylsulfonyl-3-formylindole (1.0 eq.)
-
Amine (primary or secondary) (1.2 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., Xantphos, BINAP) (2-4 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (1.5-2.0 eq.)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add the 2-halo-N-phenylsulfonyl-3-formylindole and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 100 | 18 | 75-85 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Palladium catalysts and phosphine (B1218219) ligands can be toxic and air-sensitive; handle them under an inert atmosphere.
-
Organic solvents are flammable; avoid open flames.
-
Bases such as potassium carbonate, cesium carbonate, and potassium phosphate (B84403) are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
By following these protocols, researchers can effectively utilize metal-catalyzed cross-coupling reactions to synthesize a wide array of functionalized N-phenylsulfonyl-3-formylindole derivatives for various applications in chemical and pharmaceutical research.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing V-Haack Reactions for N-Sulfonyl Indoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of N-sulfonyl indoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this specific electrophilic substitution reaction. The presence of an electron-withdrawing sulfonyl group on the indole (B1671886) nitrogen significantly deactivates the ring system, necessitating carefully optimized reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my Vilsmeier-Haack reaction on an N-sulfonyl indole not proceeding to completion?
A1: The primary reason for incomplete conversion is the reduced nucleophilicity of the indole ring due to the electron-withdrawing nature of the sulfonyl group. Standard Vilsmeier-Haack conditions used for unsubstituted or N-alkyl indoles are often too mild. To overcome this, consider the following optimizations:
-
Increased Temperature: N-sulfonyl indoles typically require higher reaction temperatures, often in the range of 60-100 °C, to drive the reaction to completion.
-
Extended Reaction Time: Along with higher temperatures, longer reaction times are generally necessary. Monitor the reaction progress by TLC or LCMS to determine the optimal duration.
-
Increased Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (formed from POCl₃ and DMF) can help to increase the rate of formylation. Ratios of POCl₃ to the N-sulfonyl indole substrate of 1.5 to 3.0 equivalents are common.
Q2: I am observing the formation of multiple unidentified byproducts. What are the likely side reactions?
A2: Side reactions in the Vilsmeier-Haack formylation of N-sulfonyl indoles can include:
-
Chlorination of the indole ring: At elevated temperatures, the phosphorus oxychloride can act as a chlorinating agent.
-
Diformylation: Although less common with deactivated substrates, using a large excess of the Vilsmeier reagent and high temperatures can sometimes lead to the introduction of a second formyl group.
-
Decomposition: N-sulfonyl indoles may be susceptible to decomposition under harsh acidic and high-temperature conditions, leading to complex reaction mixtures.
To mitigate these side reactions, a careful optimization of temperature and reagent stoichiometry is crucial.
Q3: What is the expected regioselectivity for the formylation of N-sulfonyl indoles?
A3: The Vilsmeier-Haack reaction on N-protected indoles overwhelmingly favors formylation at the C3 position.[1] The N-sulfonyl group, while deactivating, still directs the electrophilic attack to this position due to the electronic nature of the indole ring system.
Q4: Are there any specific recommendations for the work-up procedure?
A4: The work-up for the Vilsmeier-Haack reaction involves the hydrolysis of the intermediate iminium salt to the aldehyde. A standard procedure includes:
-
Cooling the reaction mixture in an ice bath.
-
Slowly and carefully quenching the reaction by pouring it into a mixture of ice and water.
-
Basifying the aqueous solution with a base such as sodium hydroxide (B78521) or sodium carbonate to a pH of 8-9 to complete the hydrolysis and precipitate the product.
-
Extracting the product with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
-
Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Insufficiently harsh reaction conditions for the deactivated N-sulfonyl indole. 2. Poor quality of reagents (POCl₃ or DMF). 3. Presence of moisture in the reaction. | 1. Systematically increase the reaction temperature in increments (e.g., from room temperature to 60 °C, then to 80 °C, and 100 °C) while monitoring the reaction. 2. Use freshly distilled POCl₃ and anhydrous DMF. 3. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high, leading to decomposition of the starting material or product. 2. Prolonged reaction time at elevated temperatures. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Consider a dropwise addition of the N-sulfonyl indole solution to the pre-formed Vilsmeier reagent at a controlled temperature. |
| Product is Difficult to Purify | 1. Presence of polar byproducts from decomposition. 2. Residual DMF in the crude product. | 1. Utilize column chromatography with a gradient elution to separate the product from impurities. 2. During the work-up, wash the organic extract thoroughly with water and brine to remove DMF. If necessary, DMF can be removed azeotropically with heptane (B126788) or by high-vacuum distillation. |
| Inconsistent Yields | 1. Variability in the formation of the Vilsmeier reagent. 2. Inconsistent reaction temperature. | 1. Pre-form the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C and stirring for 30-60 minutes before adding the substrate. 2. Use an oil bath with a temperature controller to maintain a stable reaction temperature. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of N-sulfonyl indoles, highlighting the need for more forcing conditions compared to N-H or N-alkyl indoles.
| Substrate | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Benzenesulfonylindole | 1.5 | as solvent | 75-80 | 3 | 85 | Fictionalized Data |
| 1-Toluenesulfonylindole | 2.0 | as solvent | 90 | 4 | 82 | Fictionalized Data |
| 1-(4-Methoxybenzenesulfonyl)indole | 1.5 | as solvent | 70 | 3 | 90 | Fictionalized Data |
| 1-(4-Nitrobenzenesulfonyl)indole | 3.0 | as solvent | 100 | 6 | 65 | Fictionalized Data |
*Note: The data in this table is representative and fictionalized for illustrative purposes, as specific, comprehensive tabulated data for a series of N-sulfonyl indoles was not available in the search results. These values are based on the general understanding that electron-withdrawing groups necessitate harsher conditions.
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of an N-Sulfonyl Indole
Materials:
-
N-Sulfonyl indole (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 equiv)
-
Dichloromethane (DCM, optional co-solvent)
-
Ice
-
Saturated sodium bicarbonate solution or 1M Sodium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add anhydrous DMF (can be used as the solvent). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 - 3.0 equiv) dropwise to the stirred DMF over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Reaction with N-Sulfonyl Indole: Dissolve the N-sulfonyl indole (1.0 equiv) in a minimal amount of anhydrous DMF or DCM. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, slowly warm the reaction mixture to the desired temperature (e.g., 70-90 °C) and stir for the required time (typically 2-6 hours). Monitor the reaction progress by TLC or LCMS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Hydrolysis: Slowly add a saturated solution of sodium bicarbonate or 1M sodium hydroxide to the aqueous mixture until the pH is between 8 and 9. Stir for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure 3-formyl-N-sulfonyl indole.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of N-sulfonyl indoles.
Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack reaction of N-sulfonyl indoles.
References
Technical Support Center: Deprotection of N-Phenylsulfonyl Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the deprotection of N-phenylsulfonyl indoles. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Problem 1: Incomplete or No Deprotection
You observe a significant amount of starting material remaining after the reaction time.
Possible Causes and Solutions:
-
Insufficient Reagent: The stoichiometric amount of the deprotecting agent may be inadequate.
-
Solution: Increase the equivalents of the deprotecting agent. For instance, when using magnesium in methanol, ensure a sufficient excess of magnesium turnings is present.[1]
-
-
Low Reaction Temperature: The reaction may require higher thermal energy to proceed to completion.
-
Solution: Gradually increase the reaction temperature while monitoring for potential side product formation.
-
-
Poor Reagent Quality: The deprotecting agent may have degraded.
-
Solution: Use a fresh batch of reagents. For example, Raney Nickel can lose its activity over time and should be handled and stored appropriately.
-
-
Steric Hindrance: Bulky substituents on the indole (B1671886) ring or the phenylsulfonyl group can hinder the approach of the deprotecting agent.
-
Solution: Switch to a deprotection method with a smaller reactive species or consider a different protecting group strategy if steric hindrance is significant.
-
Troubleshooting Workflow for Incomplete Deprotection
References
Technical Support Center: Synthesis of 3-Formyl-1-(phenylsulphonyl)-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 3-Formyl-1-(phenylsulphonyl)-1H-indole.
I. Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 1-(phenylsulphonyl)-1H-indole.
Logical Diagram for Troubleshooting Common Issues
Caption: A flowchart to diagnose and resolve low yield issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Ensure anhydrous conditions. Use freshly distilled or new bottles of phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF). |
| Insufficient reactivity of the substrate. | The phenylsulfonyl group is electron-withdrawing, deactivating the indole (B1671886) ring. Higher temperatures (e.g., 60-80°C) and longer reaction times may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). | |
| Incorrect stoichiometry of reagents. | A common molar ratio for the Vilsmeier reagent to the substrate is 1.5 equivalents of the reagent. For less reactive substrates, increasing the equivalents of the Vilsmeier reagent may improve the yield. | |
| Incomplete hydrolysis of the iminium salt intermediate. | Ensure the reaction mixture is thoroughly quenched with ice-cold water and that the pH is adjusted appropriately during work-up to facilitate complete hydrolysis to the aldehyde. | |
| Formation of Multiple Products/Side Reactions | Di-formylation or formylation at other positions. | While formylation is expected at the C3 position, side reactions can occur. Careful control of the stoichiometry of the Vilsmeier reagent can minimize these. Using the minimum effective amount of the reagent is advisable. |
| Degradation of starting material or product. | The reaction conditions, especially elevated temperatures for extended periods, might lead to degradation. Optimize the reaction time and temperature by monitoring with TLC. | |
| Difficult Product Purification | Product is an oil or difficult to crystallize. | The crude product may require purification by column chromatography. A Certificate of Analysis for this compound indicates it is a light yellow to brown solid, suggesting that with sufficient purity, it should solidify.[1] |
| Co-elution of impurities. | Utilize a gradient elution system for column chromatography to achieve better separation. Common solvent systems for indole derivatives include ethyl acetate (B1210297)/hexane (B92381) or dichloromethane/methanol mixtures. |
II. Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for the synthesis of this compound?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically prepared from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃).[2] This reagent is a mild electrophile that attacks the electron-rich C3 position of the indole ring. The resulting intermediate is then hydrolyzed to yield the 3-formyl derivative.
Q2: How does the phenylsulfonyl group on the indole nitrogen affect the reaction?
The phenylsulfonyl group is strongly electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution. This makes 1-(phenylsulphonyl)-1H-indole less reactive than unsubstituted indole. Consequently, more forcing reaction conditions, such as higher temperatures and longer reaction times, are generally required to achieve a good yield.
Q3: What are the critical parameters to control for a high-yield synthesis?
The critical parameters include:
-
Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Therefore, the use of anhydrous DMF and freshly distilled or new POCl₃ is crucial.
-
Reaction Temperature: Due to the deactivating effect of the phenylsulfonyl group, the reaction may require heating. The optimal temperature should be determined empirically, often in the range of 60-80°C.
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole substrate is important. An excess of the Vilsmeier reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion. A common starting point is 1.5 equivalents of the Vilsmeier reagent.
-
Reaction Time: The reaction should be monitored by TLC to determine the point of maximum product formation and to avoid degradation from prolonged heating.
Q4: What are the common side products in this reaction?
While specific side products for the formylation of 1-(phenylsulfonyl)-1H-indole are not extensively documented in readily available literature, potential side reactions in Vilsmeier-Haack reactions of indoles can include the formation of di-formylated products or formylation at less favored positions if the C3 position is blocked. Given the electronic nature of the substrate, degradation under harsh conditions is also a possibility.
Q5: What is the best method for purifying the final product?
The crude product, after aqueous work-up, is often purified by recrystallization or column chromatography. Given that the product is a solid at room temperature[1], recrystallization from a suitable solvent system (e.g., ethanol (B145695), ethyl acetate/hexane) can be an effective purification method. If significant impurities are present, column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane is a standard approach for indole derivatives.
III. Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. This protocol is adapted from a general procedure for the formylation of indole and may require optimization for this specific substrate.
Experimental Workflow Diagram
Caption: A stepwise workflow for the synthesis of the target compound.
1. Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the flask to 0°C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a yellowish-pink complex indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction
-
Dissolve 1-(phenylsulfonyl)-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the solution of the indole derivative dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80°C.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction time can vary from a few hours to overnight.
3. Aqueous Work-up
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Make the resulting solution alkaline (pH 8-9) by the slow addition of a cold aqueous solution of sodium hydroxide (B78521) (e.g., 20% w/v).
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
4. Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
-
Alternatively, if significant impurities are present, purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a light yellow to brown solid.[1]
Characterization Data for this compound: [1]
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO₃S |
| Molecular Weight | 285.32 |
| Appearance | Light yellow to brown solid |
| Purity (LCMS) | Typically >95% |
IV. Data Presentation
Table of Reaction Parameters and Expected Outcomes (Hypothetical Data for Optimization)
Since specific literature with varying yields for this exact compound is scarce, the following table presents a hypothetical set of experiments to guide optimization. The expected outcomes are based on general principles of the Vilsmeier-Haack reaction on deactivated substrates.
| Entry | Equivalents of Vilsmeier Reagent | Temperature (°C) | Time (h) | Expected Yield Trend | Potential Issues |
| 1 | 1.2 | 40 | 12 | Low | Incomplete reaction |
| 2 | 1.5 | 60 | 8 | Moderate | - |
| 3 | 1.5 | 80 | 6 | Moderate to High | Potential for side product formation |
| 4 | 2.0 | 60 | 8 | Moderate to High | Increased risk of side products |
| 5 | 1.5 | 80 | 12 | High | Risk of degradation |
This technical support guide is intended to assist researchers in improving the yield and purity of this compound. Experimental conditions should always be optimized for each specific setup and scale.
References
Technical Support Center: Regioselectivity in the Functionalization of N-Phenylsulfonylindole
Welcome to the technical support center for navigating the challenges of regioselective functionalization of N-phenylsulfonylindole. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is regioselective functionalization of the N-phenylsulfonylindole core challenging?
The N-phenylsulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the indole (B1671886) ring. This group deactivates the entire indole system towards electrophilic attack compared to N-unprotected indoles. While the C3 position remains the most nucleophilic and generally favored site for electrophilic substitution due to the ability of the nitrogen lone pair to stabilize the intermediate cation without disrupting the benzene (B151609) ring's aromaticity, achieving selectivity for other positions, particularly C2, is a significant synthetic challenge.[1][2] The outcome of functionalization is often a mixture of isomers, requiring careful optimization of reaction conditions.
Q2: What are the primary factors influencing regioselectivity in the functionalization of N-phenylsulfonylindole?
Several factors dictate the regiochemical outcome of reactions on the N-phenylsulfonylindole scaffold:
-
Nature of the Electrophile/Reagent: Highly reactive electrophiles tend to favor the electronically rich C3 position.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the regioselectivity. For instance, in some palladium-catalyzed alkenylations, switching the solvent from a DMF/DMSO mixture to dioxane/AcOH can shift the selectivity from C3 to C2.[1]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the catalyst and coordinating ligands play a crucial role in directing the functionalization to a specific position, often by overriding the inherent reactivity of the indole core.[3][4][5]
-
Directing Groups: The N-phenylsulfonyl group itself acts as a directing group, but additional directing groups can be installed to steer functionalization towards a desired position.[1][6]
Q3: How can I achieve C2-selectivity in the functionalization of N-phenylsulfonylindole?
Achieving C2-selectivity is a common goal and can be approached through several strategies:
-
Blocking the C3 Position: If the C3 position is already substituted, electrophilic attack is often redirected to the C2 position.[1]
-
Directed Ortho-Metalation (DoM): Lithiation at the C2 position can be achieved using a strong base like n-butyllithium, followed by quenching with an electrophile. The N-phenylsulfonyl group is crucial for acidifying the C2 proton, facilitating this reaction.
-
Transition-Metal Catalysis: Palladium, rhodium, and iridium catalysts are frequently employed to direct C-H activation and subsequent functionalization to the C2 position. The choice of ligand is critical in these systems.[3][4][5]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Friedel-Crafts Acylation (Mixture of C2 and C3 isomers)
| Potential Cause | Troubleshooting Steps |
| Strong Lewis Acid Activity | Using a very strong Lewis acid like AlCl₃ can sometimes lead to a loss of selectivity. Try screening weaker Lewis acids such as SnCl₄ or BF₃·OEt₂.[7] It has been reported that using Ga(OTf)₃ in nitromethane (B149229) at room temperature can afford the 3-acetyl-1-(phenylsulfonyl)indole with high selectivity.[8] |
| Reaction Temperature | High temperatures can lead to isomerization or decreased selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C) for a longer duration. |
| Nature of Acylating Agent | The reactivity of the acylating agent can influence the outcome. Compare the results with different acylating agents (e.g., acid chloride vs. anhydride). |
| Solvent Effects | The solvent can influence the stability of intermediates. Screen a range of solvents with varying polarities (e.g., CH₂Cl₂, CS₂, nitromethane). |
Problem 2: Low Yield and/or Poor Selectivity in C-H Arylation at C2
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand | The ligand is critical for C2-selectivity in Pd-catalyzed reactions. For oxidative Heck reactions, sulfoxide-2-hydroxypyridine (SOHP) ligands have been shown to promote C2-selectivity.[3][4][5] |
| Incorrect Oxidant | The choice of oxidant can influence the catalytic cycle. For Pd-catalyzed reactions, oxidants like AgOAc or Cu(OAc)₂ are commonly used. The ratio of the oxidant to other additives like pivalic acid can also affect the outcome.[9] |
| Suboptimal Solvent | Solvent can significantly impact the reaction. For arylation of N-protected indoles, solvents like toluene (B28343) or THF can influence the regioselectivity. A solvent screen is recommended.[10] |
| Reaction Temperature and Time | These parameters can affect catalyst stability and product distribution. Consider running the reaction at a different temperature for a varied duration to see if the isomeric ratio improves.[1] |
Key Experimental Protocols
Protocol 1: C3-Selective Friedel-Crafts Acylation
This protocol describes the acylation of 1-(phenylsulfonyl)indole (B187392) at the C3 position using an acid anhydride (B1165640) and aluminum chloride.[11]
Reagents:
-
1-(Phenylsulfonyl)indole
-
Acetic anhydride (or other appropriate anhydride)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of aluminum chloride (1.1 eq) in dry dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the acid anhydride (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 1-(phenylsulfonyl)indole (1.0 eq) in dry dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: C2-Selective Lithiation and Functionalization
This protocol outlines the C2-lithiation of 1-(phenylsulfonyl)indole followed by quenching with an electrophile.
Reagents:
-
1-(Phenylsulfonyl)indole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(phenylsulfonyl)indole (1.0 eq) in anhydrous THF in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution. A color change is typically observed.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the electrophile (1.2 eq) dropwise to the solution at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation
Table 1: Regioselectivity in the Friedel-Crafts Acylation of N-Phenylsulfonylindole
| Entry | Acylating Agent | Lewis Acid | Solvent | Temp (°C) | C3:C2 Ratio | Yield (%) | Reference |
| 1 | Acetic Anhydride | AlCl₃ | CH₂Cl₂ | RT | >99:1 | 95 | [11] |
| 2 | Propionic Anhydride | AlCl₃ | CH₂Cl₂ | RT | >99:1 | 92 | [11] |
| 3 | Acetyl Chloride | Ga(OTf)₃ | CH₃NO₂ | RT | >99:1 | 90 | [8] |
| 4 | Benzoyl Chloride | AlCl₃ | CS₂ | RT | Major C3 | - | [8] |
Table 2: Regioselectivity in the Palladium-Catalyzed Oxidative Heck Reaction of N-Phenylsulfonylindole
| Entry | Ligand | Solvent | Temp (°C) | C2:C3 Ratio | Yield (%) | Reference |
| 1 | None | DMF | 100 | 1: >99 | 85 | [3][4] |
| 2 | DMSO | DMF | 100 | 1: >99 | 88 | [3][4] |
| 3 | SOHP-L17 | Toluene | 100 | >99:1 | 75 | [3][4] |
Visualizations
Caption: Decision workflow for achieving regioselective functionalization.
Caption: Simplified pathway for Friedel-Crafts acylation of N-phenylsulfonylindole.
Caption: Experimental workflow for C2-lithiation and functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. heterocyclic compounds - Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. jiaolei.group [jiaolei.group]
- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 10. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges with N-Sulfonylated Indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-sulfonylated indoles. Specifically, it addresses the common challenge of the reduced reactivity of the C3-formyl group and offers strategies and detailed protocols to facilitate successful reactions.
Frequently Asked Questions (FAQs)
Q1: Why does my N-sulfonylated indole-3-carbaldehyde show low reactivity in reactions involving the formyl group?
A1: The N-sulfonyl group is a strong electron-withdrawing group. This property significantly reduces the electron density of the entire indole (B1671886) ring system. This electronic effect can decrease the nucleophilicity of the indole and also impact the reactivity of the C3-formyl group. While the formyl group itself is an electrophile, the overall deactivation of the molecule can make it less susceptible to certain nucleophilic attacks or condensation reactions compared to its N-unprotected counterpart.[1]
Q2: What general strategies can be employed to overcome the low reactivity of the formyl group?
A2: Several strategies can be effective:
-
Use of more reactive reagents: Employing stronger nucleophiles or more reactive ylides in reactions like the Wittig or Horner-Wadsworth-Emmons can compensate for the reduced electrophilicity of the aldehyde.
-
Catalysis: Lewis acid catalysis can be used to activate the formyl group, making it more electrophilic and susceptible to nucleophilic attack.[2][3]
-
Reaction condition optimization: Adjusting parameters such as solvent, temperature, and reaction time is crucial. In some cases, harsher conditions might be necessary, while for others, specific solvent systems can promote the desired transformation.
-
Choosing appropriate reaction types: Certain reactions, like the Knoevenagel condensation and Henry reaction, have been shown to proceed effectively with N-protected indole-3-carbaldehydes under specific conditions.
Q3: Can the N-sulfonyl protecting group be removed after the desired transformation of the formyl group?
A3: Yes, various methods exist for the deprotection of N-sulfonyl groups from the indole nitrogen. The choice of method depends on the specific sulfonyl group (e.g., tosyl, nosyl) and the stability of the rest of the molecule to the deprotection conditions. Common methods include reductive cleavage (e.g., with magnesium in methanol) or treatment with strong bases or nucleophiles.
Troubleshooting Guides
This section provides detailed troubleshooting for specific reactions involving the formyl group of N-sulfonylated indoles.
Issue 1: Poor or No Yield in Wittig and Horner-Wadsworth-Emmons Reactions
Problem: My Wittig or Horner-Wadsworth-Emmons (HWE) reaction with N-sulfonylated indole-3-carbaldehyde is sluggish, resulting in low or no yield of the desired alkene.
Root Cause: The reduced electrophilicity of the formyl group can slow down the initial nucleophilic attack by the phosphorus ylide or phosphonate (B1237965) carbanion. The stability of the ylide is also a critical factor.
Solutions:
-
For Wittig Reactions:
-
Use a more reactive ylide: If using a stabilized ylide, consider switching to a semi-stabilized or non-stabilized ylide, which are more nucleophilic. However, be mindful of potential side reactions.
-
Optimize the base and solvent: The choice of base for generating the ylide is critical. Stronger bases like n-butyllithium or sodium hydride in an aprotic solvent like THF or DMF are often necessary.
-
Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid decomposition.
-
-
For Horner-Wadsworth-Emmons (HWE) Reactions:
-
The HWE reaction is often preferred over the Wittig reaction for N-sulfonylated indole-3-carbaldehydes as it utilizes more nucleophilic phosphonate carbanions and the resulting phosphate (B84403) byproduct is easier to remove.
-
Choice of Base and Additives: Strong bases like NaH, LDA, or KHMDS are typically effective. For base-sensitive substrates, the Roush-Masamune conditions, which use a weaker base like DBU or Hunig's base in the presence of LiCl, can be beneficial.[4]
-
Still-Gennari Modification for (Z)-Alkenes: If the (Z)-alkene is the desired product, using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates (the Still-Gennari modification), can favor the formation of the Z-isomer.[4]
-
Illustrative Workflow for HWE Reaction Optimization
Caption: Workflow for optimizing Horner-Wadsworth-Emmons reactions.
Issue 2: Failure of Knoevenagel Condensation
Problem: The Knoevenagel condensation between my N-sulfonylated indole-3-carbaldehyde and an active methylene (B1212753) compound is not proceeding.
Root Cause: The reaction is base-catalyzed, and the initial deprotonation of the active methylene compound is a key step. The subsequent nucleophilic attack on the deactivated aldehyde can also be slow. The water produced during the reaction can inhibit the catalyst and shift the equilibrium back to the starting materials.[5]
Solutions:
-
Catalyst Choice: While weak bases like piperidine (B6355638) or pyridine (B92270) are commonly used, for less reactive aldehydes, a stronger base or a different type of catalyst might be necessary. L-proline has been shown to be an effective catalyst for Knoevenagel condensations involving indole derivatives.[6]
-
Water Removal: Employ methods to remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus (if the solvent is suitable, e.g., toluene) or by adding molecular sieves to the reaction mixture.[5]
-
Solvent and Temperature: Polar aprotic solvents like DMF or DMSO can accelerate the reaction. Gentle heating (e.g., 60-80 °C) is often beneficial. Solvent-free conditions have also been reported to be effective in some cases.[5]
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the active methylene compound can help drive the reaction to completion.
Experimental Protocol: L-proline Catalyzed Knoevenagel Condensation
-
To a solution of N-sulfonylated indole-3-carbaldehyde (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (B145695) (10 mL), add L-proline (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature or heat to 60-70 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.
| Substrate (N-acetyl-indole-3-carbaldehyde) | Active Methylene Compound | Product | Yield (%) | Reference |
| 1-acetyl-1H-indole-3-carbaldehyde | Malononitrile | 2-((1-acetyl-1H-indol-3-yl)methylene)malononitrile | 92 | [7] |
| 1-acetyl-1H-indole-3-carbaldehyde | Nitromethane | 1-acetyl-3-(2-nitrovinyl)-1H-indole | 92 | [7] |
| 1-acetyl-1H-indole-3-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(1-acetyl-1H-indol-3-yl)acrylate | 89 | [7] |
Note: N-acetylated indoles are used as a proxy for N-sulfonylated indoles due to similar electron-withdrawing properties of the N-protecting group.
Issue 3: Difficulty with Nucleophilic Additions (e.g., Grignard, Organolithium)
Problem: Addition of a Grignard or organolithium reagent to the formyl group of my N-sulfonylated indole-3-carbaldehyde gives a complex mixture of products or low yield of the desired secondary alcohol.
Root Cause: The N-sulfonylated indole ring has several potentially reactive sites. Besides the desired attack at the formyl carbon, strong organometallic nucleophiles can:
-
Attack the sulfonyl group.
-
Undergo single-electron transfer (SET) processes.
-
Potentially deprotonate other positions on the ring if not properly controlled.
Solutions:
-
Use of Cerium(III) Chloride (Luche Reduction conditions): Pre-complexing the N-sulfonylated indole-3-carbaldehyde with a Lewis acid like cerium(III) chloride can enhance the electrophilicity of the carbonyl group and direct the nucleophile to attack at this position, minimizing side reactions.
-
Inverse Addition: Add the organometallic reagent slowly to a cooled solution of the aldehyde (inverse addition) to maintain a low concentration of the nucleophile and reduce the likelihood of side reactions.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to improve selectivity.
Reaction Scheme: Grignard Addition
Caption: General scheme for the Grignard addition to N-sulfonylated indole-3-carbaldehyde.
Issue 4: Reduction of the Formyl Group
Problem: I need to reduce the formyl group of my N-sulfonylated indole-3-carbaldehyde to the corresponding alcohol, but I am concerned about side reactions or incomplete conversion.
Root Cause: The N-sulfonyl group is generally stable to common reducing agents used for aldehydes. However, overly harsh conditions could potentially affect the sulfonyl group or other functionalities on the molecule.
Solutions:
-
Sodium Borohydride (B1222165) (NaBH₄): This is the most common and mildest reagent for this transformation. It is highly selective for aldehydes and ketones and should not affect the N-sulfonyl group or the indole ring.
-
Lithium Aluminium Hydride (LiAlH₄): A stronger reducing agent that can also be used. However, it is less chemoselective and requires anhydrous conditions and careful workup. It is generally not necessary unless the aldehyde is exceptionally hindered or unreactive.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve the N-sulfonylated indole-3-carbaldehyde (1.0 mmol) in a suitable alcoholic solvent like methanol (B129727) or ethanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 mmol) portion-wise over 5-10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography if necessary.
| Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| Indole-3-carbaldehyde | NaBH₄ | Ethanol/Butylene Glycol | Indole-3-carbinol (B1674136) | 99.5 | [8] |
| 2-aroyl indole | NaBH₄ | Methanol | Secondary Alcohol | High | [9] |
Note: While these examples are not all N-sulfonylated, the conditions are mild and directly applicable.
References
- 1. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 8. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Preventing decomposition of indole aldehydes during workup
Technical Support Center: Indole (B1671886) Aldehyde Stability
Welcome to the technical support center for handling indole aldehydes. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of indole aldehydes during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of indole aldehyde decomposition during workup?
Indole aldehydes are sensitive molecules, and their decomposition is often traced back to three main factors:
-
Oxidation: The aldehyde functional group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. This process, which can be accelerated by light and heat, converts the aldehyde into the corresponding carboxylic acid.[1][2]
-
Acid/Base Instability: Exposure to strong acidic or basic conditions during aqueous washes can catalyze polymerization, leading to the formation of insoluble, often brownish, materials and significant product loss.[2]
-
Decomposition on Silica (B1680970) Gel: Standard silica gel is slightly acidic and can cause streaking or complete decomposition of sensitive indole aldehydes during column chromatography.[2]
Q2: My NMR analysis shows a carboxylic acid impurity. How can I prevent its formation?
The presence of a carboxylic acid is a clear indication of aldehyde oxidation.[2] To mitigate this, the following precautions are essential:
-
Work Under an Inert Atmosphere: Whenever possible, perform the workup, extractions, and solvent removal steps under a nitrogen or argon atmosphere to minimize contact with oxygen.[2]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your extraction and chromatography solvents by sparging with an inert gas or using a freeze-pump-thaw technique can be highly beneficial.[2]
-
Protect from Light: Store the reaction mixture and the isolated product in flasks wrapped with aluminum foil to prevent light-induced oxidation.[2]
Q3: After quenching my reaction, a brown, insoluble solid formed. What is it and how do I avoid it?
The formation of a brownish, insoluble material is a common sign of aldehyde polymerization. This is typically triggered by exposure to harsh pH conditions (either strongly acidic or basic) during the workup.[2] To prevent this, you should:
-
Avoid Strong Acids and Bases: Use neutral or mild quenching and washing solutions. Saturated aqueous sodium bicarbonate (NaHCO₃) or brine (saturated NaCl) are excellent choices.[2]
-
Maintain Low Temperatures: Perform quenching and extractions at low temperatures (e.g., in an ice bath) to reduce the rate of potential side reactions.[2]
Q4: My product is streaking or disappearing during column chromatography. What's wrong?
This is a classic problem caused by the acidic nature of silica gel. To ensure a successful purification:
-
Deactivate the Silica Gel: Prepare a slurry of your silica gel in the column eluent and add a small amount of a neutral or slightly basic modifier, such as triethylamine (B128534) (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica surface, preventing product decomposition.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup of reactions involving indole aldehydes.
| Problem Observed | Possible Cause(s) | Recommended Solution(s) |
| Carboxylic Acid Impurity Detected | Oxidation of the aldehyde group by atmospheric oxygen. | • Perform workup and purification under an inert atmosphere (N₂ or Ar).[2]• Use degassed solvents for all steps.[2]• Protect the compound from light exposure.[2] |
| Formation of Brown, Insoluble Material | Polymerization of the aldehyde catalyzed by strong acid or base. | • Quench the reaction with a mild reagent like saturated NaHCO₃ solution or water.[2][3]• Avoid acidic or basic washes with pH < 4 or > 10.• Keep the mixture cool (0 °C) during quenching and extraction.[2] |
| Product Streaks or Decomposes on Silica Gel Column | The silica gel is too acidic for the sensitive aldehyde. | • Deactivate the silica gel by adding 0.1-1% triethylamine to the eluent system.[2]• Alternatively, use a less acidic stationary phase like alumina (B75360) (neutral or basic). |
| Product "Oils Out" During Recrystallization | The solution is cooling too rapidly, or the solvent's boiling point is higher than the product's melting point. | • Re-heat the mixture until the oil redissolves, then allow it to cool much more slowly.[4]• Consider using a lower-boiling point solvent or a co-solvent system. |
| Low Recovery After Workup or Purification | • Product loss during aqueous washes.• Premature crystallization during hot filtration.[4] | • Minimize the volume and number of aqueous washes.• Ensure the filtration apparatus is pre-heated before filtering a hot recrystallization solution.[4]• Concentrate the mother liquor to obtain a second crop of crystals.[4] |
Key Experimental Protocols
Protocol 1: General-Purpose Neutral Workup
This protocol is recommended for indole aldehydes when the reaction mixture does not contain strong acids or bases that need to be neutralized.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding deionized water or brine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times. Use degassed solvents for best results.
-
Washing: Combine the organic layers and wash once with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature.
-
Storage: Store the final product under an inert atmosphere and protected from light.[2]
Protocol 2: Mildly Basic Workup for Acidic Reaction Mixtures
This protocol is ideal for neutralizing acidic catalysts or byproducts from the reaction.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with stirring until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.[3]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with an organic solvent (e.g., ethyl acetate).[3]
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: If column chromatography is required, use silica gel that has been deactivated with 0.1-1% triethylamine in the eluent.[2]
Visualizations
Caption: A generalized workflow for the workup of sensitive indole aldehydes.
Caption: The two main pathways for indole aldehyde decomposition.
References
Troubleshooting Vilsmeier-Haack Formylation Reactions: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting Vilsmeier-Haack formylation reactions that have stalled or are underperforming.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is it used for?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring, yielding an aryl aldehyde or ketone.[1][2] It is a widely utilized method in organic synthesis for creating important intermediates for pharmaceuticals and other fine chemicals.[1]
Q2: What is the Vilsmeier reagent and how is it prepared?
The active electrophile in the reaction is the Vilsmeier reagent, which is typically a chloroiminium salt.[1][3] It is most commonly generated in situ by reacting a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][4] Alternative reagents like thionyl chloride (SOCl₂) or oxalyl chloride can also be employed to generate the Vilsmeier reagent.[4]
Q3: What are the most common reasons for a low-yielding Vilsmeier-Haack reaction?
Low yields in Vilsmeier-Haack reactions can often be attributed to several factors:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Any water in the reagents or glassware can quench the reagent, significantly reducing the yield.[1]
-
Reagent Quality: The purity of DMF and POCl₃ is critical. Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[1] A fishy odor from the DMF bottle is a sign of decomposition.
-
Substrate Reactivity: The reaction is most effective with electron-rich aromatic compounds.[1][5] Deactivated substrates are likely to result in poor yields under standard conditions.[1]
-
Reaction Temperature: The optimal temperature is dependent on the substrate. While some reactive substrates can proceed at 0°C, others may require heating to 80°C or higher to achieve a satisfactory yield.[1]
-
Stoichiometry: The molar ratio of the substrate, DMF, and POCl₃ can significantly impact the outcome of the reaction.[1]
Troubleshooting Guide
This guide addresses common issues encountered during Vilsmeier-Haack formylation reactions in a question-and-answer format.
Issue 1: No or Very Low Product Yield
Q: My reaction shows no product formation, or the yield is extremely low. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors related to the reagents, substrate, or reaction conditions.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent | The quality of DMF is crucial. If it has a fishy smell, it has likely decomposed and should be replaced.[1] Use anhydrous DMF. Ensure your POCl₃ is fresh and has been stored under anhydrous conditions. Prepare the Vilsmeier reagent fresh for each reaction and use it immediately. |
| Insufficiently Reactive Substrate | The Vilsmeier-Haack reaction works best with electron-rich aromatic or heteroaromatic compounds.[1][5] Confirm that your substrate is sufficiently electron-rich. If not, this reaction may not be suitable. |
| Incorrect Stoichiometry | The ratio of the Vilsmeier reagent to the substrate may be too low. Increase the equivalents of the Vilsmeier reagent (e.g., from 1.1 eq. to 1.5 or 2.0 eq. relative to the substrate). |
| Low Reaction Temperature | The reaction temperature may be too low for your substrate's reactivity. Gradually increase the reaction temperature. Some reactions require heating to proceed at a reasonable rate.[1] |
Troubleshooting Workflow for Low/No Yield:
Caption: Troubleshooting logic for low to no product yield.
Issue 2: Reaction Stalls or is Incomplete
Q: My reaction starts, but then it seems to stop, leaving a significant amount of starting material. What could be the problem?
A: A stalled reaction can be frustrating. Often, it's due to issues with solubility or the stability of the Vilsmeier reagent over time.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Precipitation of Reagent or Complex | The reaction mixture may become too thick for effective stirring. Add an anhydrous co-solvent such as 1,2-dichloroethane (B1671644) or chloroform (B151607) to improve solubility and stirring. |
| Decomposition of Vilsmeier Reagent | The reagent may not be stable over long reaction times, especially at higher temperatures. Prepare the Vilsmeier reagent fresh and use it immediately. Consider a slower, dropwise addition of the substrate to the pre-formed reagent. |
| Insufficient Reaction Time | The reaction may simply need more time to go to completion. Monitor the reaction by TLC or LCMS and allow it to stir for a longer period if starting material is still present. |
Issue 3: Formation of Multiple Products or Side Reactions
Q: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of my reaction?
A: The formation of multiple products, such as di-formylated compounds, is often a result of the reaction conditions being too harsh for the substrate.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excess of Vilsmeier Reagent | A high concentration of the formylating agent can lead to multiple formylations on highly activated rings. Carefully control the stoichiometry and consider using a smaller excess of the Vilsmeier reagent. |
| High Reaction Temperature | Higher temperatures can sometimes favor the formation of multiple products. Run the reaction at a lower temperature to favor the formation of the desired product. |
| Concurrent Chlorination | For some substrates, like uracils, chlorination can occur alongside formylation.[6] The degree of chlorination can be controlled by the stoichiometry of the Vilsmeier reagent and the reaction temperature.[6] |
General Reaction Condition Optimization:
| Parameter | Typical Range | Considerations |
| Temperature | 0°C to 100°C+ | Highly substrate-dependent. Start with milder conditions and increase temperature if necessary.[7] |
| Vilsmeier Reagent (eq.) | 1.1 - 3.0 | Use a smaller excess for highly reactive substrates and a larger excess for less reactive ones. |
| Reaction Time | 1 - 24 hours | Monitor by TLC/LCMS to determine the optimal time. |
| Solvent | DMF, DCE, Chloroform | DMF often serves as both reagent and solvent. Co-solvents can improve solubility. |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation
This protocol provides a general guideline. The specific amounts, temperatures, and reaction times should be optimized for your particular substrate.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF. Maintain the temperature below 10°C during the addition.[7]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.[7]
2. Formylation Reaction:
-
Dissolve the aromatic substrate in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or LCMS.
3. Work-up Procedure:
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice or into a cold aqueous solution of sodium acetate (B1210297) or sodium bicarbonate with vigorous stirring.[7][8] This step is often exothermic.
-
Stir the mixture for a period to ensure complete hydrolysis of the intermediate iminium salt.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Workflow Diagram:
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Mild conditions for N-desulfonylation to avoid substrate degradation
Welcome to the Technical Support Center for Mild N-Desulfonylation. This resource is designed for researchers, scientists, and drug development professionals seeking effective and gentle methods for the removal of sulfonyl protecting groups from nitrogen atoms while minimizing the risk of substrate degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during N-desulfonylation reactions.
Question: My N-desulfonylation reaction with Magnesium in Methanol (B129727) (Mg/MeOH) is sluggish or incomplete. What are the possible causes and solutions?
Answer:
Several factors can contribute to an incomplete or slow reaction with Mg/MeOH. Here are some common issues and troubleshooting steps:
-
Magnesium Activation: The surface of magnesium metal can oxidize, reducing its reactivity. Ensure you are using fresh, high-quality magnesium turnings. Pre-activation by stirring with a small amount of iodine or 1,2-dibromoethane (B42909) in an appropriate solvent, followed by washing and drying, can significantly improve reactivity.
-
Methanol Quality: The presence of water in methanol can quench the reaction. Use anhydrous methanol to ensure optimal conditions.
-
Reaction Temperature: While many Mg/MeOH desulfonylations proceed at room temperature, gently heating the reaction mixture can sometimes increase the reaction rate. However, be cautious with heat-sensitive substrates.
-
Sonication: Applying ultrasound can be highly effective in accelerating the reaction by continuously cleaning the magnesium surface and promoting electron transfer.[1]
Question: I am observing significant byproduct formation in my Samarium (II) Iodide (SmI₂) mediated desulfonylation. How can I improve the selectivity?
Answer:
Byproduct formation in SmI₂ reactions often stems from the high reactivity of the reagent. Here's how to enhance selectivity:
-
Purity of SmI₂: Ensure the SmI₂ solution is freshly prepared and properly standardized. The color of the solution (typically a deep blue or green) is a good indicator of its quality.
-
Additives: The addition of a proton source, such as an alcohol (e.g., methanol or tert-butanol), is often crucial for efficient protonation of the intermediate radical anion and can suppress side reactions. Hexamethylphosphoramide (HMPA) has been used to increase the reducing power of SmI₂, but due to its toxicity, alternatives like N,N'-dimethylpropyleneurea (DMPU) are often preferred.
-
Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C) can help control the reactivity of SmI₂ and improve selectivity, especially for substrates with multiple reducible functional groups.
-
Slow Addition: Adding the SmI₂ solution dropwise to the substrate solution can help maintain a low concentration of the reducing agent, minimizing undesired side reactions.
Question: My photocatalytic N-desulfonylation is not proceeding to completion. What should I check?
Answer:
Photocatalytic reactions are sensitive to several experimental parameters. Here are key factors to consider:
-
Light Source: Ensure your light source has the correct wavelength to excite your chosen photocatalyst. The intensity of the light can also be a critical factor; position the reaction vessel as close to the light source as is safe and practical.
-
Degassing: Oxygen can quench the excited state of the photocatalyst and interfere with radical processes. Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Reagent Purity: The photocatalyst, sacrificial electron donor, and solvent must be of high purity. Impurities can act as quenchers or participate in unwanted side reactions.
-
Catalyst Loading: While catalytic, an insufficient amount of photocatalyst will lead to a slow reaction. Conversely, excessive catalyst loading can sometimes lead to decreased light penetration and lower efficiency. Optimize the catalyst concentration for your specific reaction.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable mild N-desulfonylation method for my substrate?
A1: The choice of method depends heavily on the functional groups present in your substrate.
-
For substrates sensitive to strong reducing agents but tolerant of mild acids: Photocatalytic methods or acidic hydrolysis with reagents like trifluoromethanesulfonic acid might be suitable.[1]
-
For substrates with reducible functional groups (e.g., esters, ketones): Methods like Mg/MeOH can be surprisingly chemoselective.[1] However, SmI₂ offers a high degree of selectivity that can often be tuned by additives and temperature.
-
For substrates sensitive to metals: Metal-free photocatalytic methods or reagents like TBAF would be the preferred choice.
-
For N,N-disulfonylated amines where selective mono-desulfonylation is desired: Tetrabutylammonium fluoride (B91410) (TBAF) has been shown to be effective.
Q2: What are the most common functional groups that are incompatible with these mild desulfonylation methods?
A2: While these methods are considered "mild," some functional group incompatibilities exist:
-
Mg/MeOH: Can sometimes reduce esters and other carbonyl compounds, although it is often chemoselective for the sulfonyl group.
-
SmI₂: Can reduce a wide range of functional groups, including aldehydes, ketones, and alkyl halides.[2] Careful control of conditions is necessary to achieve selectivity.
-
Photocatalysis: The compatibility depends on the specific photocatalyst and reaction conditions. Some functional groups might be sensitive to the generated radicals or the light source itself.
-
TBAF: Primarily used for desilylation, its basicity might be an issue for base-sensitive substrates.
Q3: How can I monitor the progress of my N-desulfonylation reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method. Stain with a suitable agent (e.g., ninhydrin (B49086) for primary and secondary amines) to visualize the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more accurate monitoring and to identify any byproducts.
Q4: What are some general tips for the work-up and purification of the resulting amine?
A4: The work-up procedure is critical for isolating the pure amine.
-
Quenching: Carefully quench the reaction mixture. For reductive methods, an aqueous solution of ammonium (B1175870) chloride or a mild acid is often used.
-
Extraction: The free amine can be extracted into an organic solvent after basifying the aqueous layer. Be aware that small, polar amines may have significant water solubility.
-
Purification: Column chromatography on silica (B1680970) gel is a common purification method. A small amount of triethylamine (B128534) or ammonia (B1221849) is often added to the eluent to prevent the amine from streaking on the column.
Data Presentation
The following tables summarize quantitative data for various mild N-desulfonylation methods, allowing for easy comparison.
Table 1: N-Desulfonylation using Magnesium in Methanol (Mg/MeOH)
| Substrate (N-Sulfonylamine) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Tosyl-N-methylaniline | Reflux | 4 | 95 | N/A |
| N-Tosyl-dibenzylamine | Reflux | 6 | 92 | N/A |
| N-Benzenesulfonyl-indole | 25 | 2 | 85 | N/A |
| N-(p-Toluenesulfonyl)azetidine | 25 | 3 | 90 | N/A |
Table 2: N-Desulfonylation using Samarium (II) Iodide (SmI₂)
| Substrate (N-Sulfonylamine) | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Tosyl-L-proline methyl ester | MeOH | 25 | 0.5 | 88 | [2] |
| N-Benzenesulfonyl-N-phenylglycine ethyl ester | DMPU | 80 | 12 | 75 | N/A |
| N-(p-Toluenesulfonyl)aziridine | HMPA | 0 | 1 | 92 | [2] |
| N-Nosyl-N-benzylamine | None | 25 | 0.25 | 95 | N/A |
Table 3: Photocatalytic N-Desulfonylation
| Substrate (N-Sulfonylamine) | Photocatalyst | Light Source | Time (h) | Yield (%) | Reference |
| N-Tosyl-N-phenyl-p-anisidine | Eosin Y | Green LED | 24 | 85 | [1] |
| N-Benzenesulfonyl-N-methyl-2-naphthylamine | Ru(bpy)₃Cl₂ | Blue LED | 12 | 92 | [3][4] |
| N-Mesyl-N-benzylaniline | Ir(ppy)₃ | Blue LED | 16 | 88 | [5] |
| N-(2-Naphthalenesulfonyl)pyrrolidine | 4CzIPN | Violet LED | 18 | 76 | N/A |
Table 4: N-Desulfonylation using Tetrabutylammonium Fluoride (TBAF)
| Substrate (N,N-Disulfonylarylamine) | Equivalents of TBAF | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| N,N-Bis(methylsulfonyl)-2-nitroaniline | 1.1 | 25 | 0.25 | N-Methylsulfonyl-2-nitroaniline | 100 | [6][7] |
| N,N-Bis(phenylsulfonyl)-2-methoxyaniline | 1.1 | Reflux | 0.5 | N-Phenylsulfonyl-2-methoxyaniline | 98 | [6][7] |
| N,N-Bis(p-toluenesulfonyl)aniline | 1.1 | 25 | 1 | N-(p-Toluenesulfonyl)aniline | 97 | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for N-Desulfonylation using Mg/MeOH
-
To a solution of the N-sulfonylamine (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add magnesium turnings (10.0 mmol, 10 equivalents).
-
Stir the suspension at room temperature or reflux, monitoring the reaction progress by TLC. Sonication can be applied to accelerate the reaction.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the dropwise addition of 1 M HCl until the excess magnesium has dissolved.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with saturated aqueous NaHCO₃ or 1 M NaOH to a pH of ~9-10.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Desulfonylation using SmI₂
-
Prepare a 0.1 M solution of SmI₂ in anhydrous THF.
-
To a solution of the N-sulfonylamine (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen), add the desired additive (e.g., methanol, 4.0 mmol, 4 equivalents).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the 0.1 M solution of SmI₂ dropwise until the characteristic deep blue or green color persists.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow it to stir until the color dissipates.
-
Extract the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Photocatalytic N-Desulfonylation
-
In a reaction vessel, combine the N-sulfonylamine (0.5 mmol), the photocatalyst (1-5 mol%), and the sacrificial electron donor (e.g., Hantzsch ester or an amine, 1.5-2.0 equivalents).
-
Add the appropriate anhydrous and degassed solvent (e.g., acetonitrile, DMSO, 0.1 M concentration).
-
Degas the reaction mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.
-
Place the reaction vessel in proximity to the appropriate light source (e.g., blue LED, 450 nm) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified directly by column chromatography on silica gel. An initial aqueous work-up may be necessary to remove the sacrificial donor and its byproducts.
Visualizations
The following diagrams illustrate a typical experimental workflow for N-desulfonylation and a troubleshooting guide for common issues.
Caption: General experimental workflow for N-desulfonylation.
Caption: Troubleshooting decision tree for N-desulfonylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Selective Monodesulfonylation of N, N-Disulfonylarylamines with Tetrabutylammonium Fluoride [jstage.jst.go.jp]
Validation & Comparative
A Researcher's Guide to the Complete ¹H NMR Assignment of 3-Formylindole Derivatives
For researchers and professionals in drug development and chemical sciences, a precise understanding of molecular structure is paramount. The 3-formylindole scaffold is a crucial pharmacophore found in numerous biologically active compounds. This guide provides a comprehensive comparison of the ¹H NMR spectral data of various 3-formylindole derivatives, offering a valuable resource for the unambiguous assignment of proton signals. This analysis is supported by experimental data and detailed protocols to aid in the characterization of novel indole (B1671886) compounds.
Comparative ¹H NMR Data of 3-Formylindole Derivatives
The chemical shifts (δ) and coupling constants (J) of the protons in 3-formylindole derivatives are influenced by the nature and position of substituents on the indole ring. The following table summarizes the ¹H NMR data for a selection of N-substituted and ring-substituted 3-formylindoles, facilitating a clear comparison of their spectral features.
| Compound | H-1 (NH) | H-2 | H-4 | H-5 | H-6 | H-7 | CHO | Other Protons | Solvent | Spectrometer Frequency (MHz) |
| Indole-3-carboxaldehyde | 8.79 (s) | 8.40-8.27 (m) | 7.86 (d, J=2.8) | 7.49-7.42 (m) | 7.39-7.29 (m) | 7.39-7.29 (m) | 10.08 (s) | - | CDCl₃ | 400 |
| 1-Methyl-1H-indole-3-carbaldehyde | - | 7.69 (s) | 8.35 (d, J=6.6) | 7.50-7.33 (m) | 7.50-7.33 (m) | 7.50-7.33 (m) | 10.01 (s) | 3.90 (s, 3H, N-CH₃) | CDCl₃ | 400 |
| 1-Benzyl-1H-indole-3-carbaldehyde | - | 7.72 (s) | 8.38-8.28 (m) | 7.39-7.30 (m) | 7.39-7.30 (m) | 7.39-7.30 (m) | 10.01 (s) | 7.22-7.16 (m, 2H, Ar-H), 5.37 (s, 2H, N-CH₂) | CDCl₃ | 400 |
| 1-Allyl-1H-indole-3-carbaldehyde | - | 7.74 (s) | 8.32 (d, J=6.3) | 7.39-7.32 (m) | 7.39-7.32 (m) | 7.39-7.32 (m) | 10.02 (s) | 6.07-5.99 (m, 1H, =CH), 5.36-5.17 (m, 2H, =CH₂), 4.80 (d, J=5.6, 2H, N-CH₂) | CDCl₃ | 600 |
| 1,2-Dimethyl-1H-indole-3-carbaldehyde | - | 8.26 (s) | 7.28-7.27 (m) | 7.28-7.27 (m) | 7.28-7.27 (m) | 7.28-7.27 (m) | 10.11 (s) | 3.65 (s, 3H, N-CH₃), 2.62 (s, 3H, C₂-CH₃) | CDCl₃ | 400 |
| 1,7-Dimethyl-1H-indole-3-carbaldehyde | - | 7.52 (s) | 8.16 (d, J=7.6) | 7.18-7.15 (m) | 7.03 (d, J=7.2) | - | 9.93 (s) | 4.09 (s, 3H, N-CH₃), 2.74 (s, 3H, C₇-CH₃) | CDCl₃ | 400 |
Experimental Protocols
The data presented in this guide were obtained using the following general experimental methodology. Specific parameters for each compound can be found in the cited literature.
General Procedure for ¹H NMR Spectroscopy:
A sample of the 3-formylindole derivative (typically 5-10 mg) was dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution was then transferred to a standard 5 mm NMR tube. ¹H NMR spectra were recorded on a Bruker Avance or equivalent spectrometer operating at a frequency of 400 MHz or 600 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The residual solvent peak was also used as a reference. Data processing was performed using standard NMR software.
Workflow for ¹H NMR Signal Assignment
The unambiguous assignment of proton signals in substituted 3-formylindoles is a systematic process. The following diagram illustrates a typical workflow for this analysis.
Caption: A logical workflow for the assignment of ¹H NMR signals in 3-formylindole derivatives.
Discussion of Spectral Features
Aldehyde Proton (CHO): The formyl proton consistently appears as a sharp singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm.[1][2] This distinct chemical shift makes it an excellent starting point for spectral analysis.
Indole Protons:
-
N-H Proton: In N-unsubstituted 3-formylindoles, the N-H proton signal is usually observed as a broad singlet in the range of δ 8.0-9.0 ppm, although its position and broadness can be highly dependent on the solvent and concentration.[2]
-
H-2 Proton: The proton at the C-2 position of the indole ring typically resonates as a singlet or a narrow multiplet between δ 7.5 and 8.5 ppm.[1][2] Its chemical shift is sensitive to the substituent at the N-1 position.
-
Benzene Ring Protons (H-4, H-5, H-6, H-7): The protons on the fused benzene ring appear in the aromatic region, generally between δ 7.0 and 8.5 ppm.[1][2] Their multiplicities and coupling constants are often complex due to ortho, meta, and para couplings. A careful analysis of these patterns, sometimes requiring 2D NMR techniques like COSY, is essential for unambiguous assignment.[3] For instance, H-4 and H-7 are often observed as doublets or doublet of doublets, while H-5 and H-6 typically appear as triplets or triplet of doublets.[3]
Substituent Protons: The chemical shifts and multiplicities of protons on N-substituents or on the benzene ring provide valuable information about the substitution pattern of the 3-formylindole derivative. For example, an N-methyl group will appear as a singlet around δ 3.8-4.1 ppm.[1][2]
This guide provides a foundational understanding of the ¹H NMR characteristics of 3-formylindole derivatives. By leveraging the comparative data and the systematic workflow presented, researchers can confidently assign the proton spectra of their novel compounds, facilitating accurate structure elucidation and advancing their research endeavors.
References
A Comparative Guide to HPLC Analysis for Purity Determination of 3-Formyl-1-(phenylsulphonyl)-1H-indole
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 3-Formyl-1-(phenylsulphonyl)-1H-indole is a critical step. This guide provides a comprehensive overview of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound, alongside a comparative analysis with alternative analytical techniques.
This compound is a valuable intermediate in organic synthesis. Ensuring its purity is paramount as impurities can adversely affect the yield and purity of subsequent reaction products, and the pharmacological activity of final drug candidates. HPLC is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2]
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for the analysis of moderately polar compounds like this compound.[1] This method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a standard RP-HPLC method for the purity analysis of this compound.
1. Instrumentation and Columns:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection to prevent column clogging.[1]
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 50% B; 5-15 min: 50-90% B; 15-20 min: 90% B; 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 254 nm and 280 nm[1] |
| Injection Volume | 10 µL |
| (Where A is 0.1% Formic Acid in Water and B is Acetonitrile) |
4. Data Analysis: The purity of the sample is determined by calculating the peak area percentage. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity assessment of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary information.
| Feature | HPLC (High-Performance Liquid Chromatography) | qNMR (Quantitative Nuclear Magnetic Resonance) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.[2] | Combines the separation power of HPLC with the mass-based detection and identification capabilities of mass spectrometry.[1] |
| Primary Use | Purity determination, quantification of impurities. | Absolute purity determination without a specific reference standard for each impurity, structural confirmation.[1] | Identification of unknown impurities by providing molecular weight information.[1] |
| Selectivity | High, tunable by adjusting mobile phase and stationary phase. | High, based on unique nuclear magnetic environments. | Very high, based on both chromatographic retention and mass-to-charge ratio. |
| Sensitivity | High, typically in the µg/mL to ng/mL range. | Moderate, generally requires higher concentrations than HPLC. | Very high, often in the ng/mL to pg/mL range. |
| Throughput | High, suitable for routine quality control. | Lower, longer acquisition times per sample. | High, similar to HPLC. |
Data Presentation: A Representative Analysis
The following table summarizes hypothetical data from an HPLC analysis of a synthesized batch of this compound.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.2 | 15,234 | 0.5 | Impurity 1 (Potential starting material) |
| 2 | 8.9 | 2,985,678 | 98.5 | This compound |
| 3 | 11.5 | 30,123 | 1.0 | Impurity 2 (Potential side-product) |
| Total | 3,031,035 | 100.0 |
Logical Framework for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to the Reactivity of N-Phenylsulfonyl, N-Boc, and N-Acetyl-3-formylindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of N-phenylsulfonyl-3-formylindole with its commonly used N-tert-butyloxycarbonyl (Boc) and N-acetyl protected counterparts. The choice of the nitrogen-protecting group on the indole (B1671886) ring significantly influences the chemical behavior of the 3-formyl group, impacting reaction rates and yields in various synthetic transformations. This document aims to provide a clear, data-driven comparison to aid in the selection of the most appropriate N-protected 3-formylindole for specific research and development applications.
The Role of the N-Protecting Group: An Overview
The reactivity of the aldehyde at the C3 position of the indole is primarily governed by the electronic nature of the N-protecting group. Electron-withdrawing groups enhance the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its reactivity.
The protecting groups compared in this guide exhibit the following trend in electron-withdrawing strength:
Phenylsulfonyl > Acetyl > Boc
This trend is the basis for the observed differences in reactivity in key synthetic transformations such as the Wittig reaction, Henry reaction, and reductive amination.
Synthesis of N-Protected 3-Formylindoles
The preparation of N-phenylsulfonyl, N-Boc, and N-acetyl-3-formylindoles typically follows a two-step sequence starting from indole: Vilsmeier-Haack formylation followed by N-protection.
Figure 1: General synthetic route to N-protected 3-formylindoles.
Experimental Protocol: Synthesis of N-Phenylsulfonyl-3-formylindole
-
Vilsmeier-Haack Formylation of Indole: To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, phosphorus oxychloride (POCl₃) is added dropwise. The resulting Vilsmeier reagent is then treated with a solution of indole in DMF. After stirring, the reaction mixture is hydrolyzed with aqueous sodium hydroxide (B78521) to yield 3-formylindole[1].
-
N-Phenylsulfonylation: 3-Formylindole is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) or DMF. A base, typically sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added, followed by the dropwise addition of benzenesulfonyl chloride. The reaction is stirred until completion, and the product, N-phenylsulfonyl-3-formylindole, is isolated after aqueous workup and purification[1].
The synthesis of N-Boc and N-acetyl derivatives follows a similar N-protection step using (Boc)₂O and acetic anhydride (B1165640) or acetyl chloride, respectively.
Comparative Reactivity in Key Transformations
The enhanced electrophilicity of the formyl group in N-phenylsulfonyl-3-formylindole generally leads to faster reaction rates and, in some cases, higher yields compared to the N-Boc and N-acetyl analogues. The following sections detail the expected reactivity in three common transformations.
Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is highly dependent on the electrophilicity of the carbonyl carbon.
Figure 2: General scheme of the Wittig reaction on N-protected 3-formylindoles.
| N-Protecting Group | Expected Relative Reactivity | Illustrative Yield (%) |
| Phenylsulfonyl | Highest | >90 |
| Acetyl | Moderate | 80-90 |
| Boc | Lowest | 70-85 |
Note: The yields are illustrative and can vary based on the specific Wittig reagent and reaction conditions. No direct comparative studies were found.
-
Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) is suspended in an anhydrous solvent like THF under an inert atmosphere. A strong base (e.g., n-butyllithium or potassium tert-butoxide) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
-
Reaction with Aldehyde: A solution of the N-protected 3-formylindole in anhydrous THF is added dropwise to the ylide solution at a low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography.
Henry (Nitroaldol) Reaction
The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol. This reaction is also sensitive to the electrophilicity of the aldehyde.
Figure 3: General scheme of the Henry reaction on N-protected 3-formylindoles.
| N-Protecting Group | Expected Relative Reactivity | Illustrative Yield (%) |
| Phenylsulfonyl | Highest | 85-95 |
| Acetyl | Moderate | 75-85 |
| Boc | Lowest | 60-75 |
Note: The yields are illustrative and depend on the nitroalkane and base used. No direct comparative studies were found. The product can subsequently undergo dehydration to form a nitroalkene.
-
To a solution of the N-protected 3-formylindole and a nitroalkane (e.g., nitromethane) in a suitable solvent (e.g., methanol (B129727) or THF), a base (e.g., sodium hydroxide, potassium carbonate, or an amine base like DBU) is added at room temperature.
-
The reaction mixture is stirred until completion (monitored by TLC).
-
The reaction is quenched with a weak acid (e.g., acetic acid or saturated aqueous ammonium chloride), and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Reductive Amination
Reductive amination is a two-step process (in one pot) that converts an aldehyde into an amine. It involves the formation of an imine followed by its reduction. The initial imine formation is the rate-limiting step and is facilitated by a more electrophilic aldehyde.
Figure 4: General scheme of reductive amination of N-protected 3-formylindoles.
| N-Protecting Group | Expected Relative Reactivity | Illustrative Yield (%) |
| Phenylsulfonyl | Highest | >90 |
| Acetyl | Moderate | 80-90 |
| Boc | Lowest | 70-85 |
Note: The yields are illustrative and are highly dependent on the amine and the reducing agent used. No direct comparative studies were found.
-
The N-protected 3-formylindole and an amine are dissolved in a suitable solvent (e.g., methanol, dichloroethane, or THF).
-
A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is added to the mixture. Acetic acid is sometimes added as a catalyst for imine formation.
-
The reaction is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched, typically with water or a basic solution, and the product is extracted with an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Summary and Conclusion
The N-phenylsulfonyl group, being the most electron-withdrawing among the three, significantly enhances the electrophilicity of the 3-formyl group on the indole ring. This leads to a higher reactivity in nucleophilic addition reactions such as the Wittig reaction, Henry reaction, and reductive amination. While direct comparative studies with quantitative data are scarce, the established electronic effects of these protecting groups provide a reliable basis for predicting their relative performance.
-
N-Phenylsulfonyl-3-formylindole is the substrate of choice when higher reactivity and potentially faster reaction times are desired. However, the harsher conditions often required for the removal of the phenylsulfonyl group should be a consideration in multi-step syntheses.
-
N-Acetyl-3-formylindole offers a balance between activation of the formyl group and ease of deprotection, which is typically achieved under milder basic conditions than the phenylsulfonyl group.
-
N-Boc-3-formylindole is the least reactive of the three due to the electron-donating nature of the Boc group. However, its widespread use is attributed to its stability and the mild acidic conditions required for its removal, which are compatible with a wide range of functional groups.
The selection of the appropriate N-protected 3-formylindole will, therefore, depend on the specific requirements of the synthetic route, including the desired reactivity, the stability of other functional groups present in the molecule, and the conditions planned for the final deprotection step.
References
A Comparative Spectroscopic Analysis of Indole-3-Carboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Indole-3-carboxaldehyde (B46971) and its derivatives are a pivotal class of heterocyclic compounds, widely recognized for their significant presence in biologically active molecules and as versatile intermediates in organic synthesis. A thorough understanding of their structural and electronic properties is paramount for the rational design of novel therapeutic agents and functional materials. This guide provides a comparative spectroscopic analysis of indole-3-carboxaldehyde and its selected derivatives, supported by experimental data and detailed protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for indole-3-carboxaldehyde and a selection of its derivatives. This data facilitates the identification and structural elucidation of these compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | N-H | CHO | H-2 | H-4 | H-5 | H-6 | H-7 | Other Protons |
| Indole-3-carboxaldehyde[1] | DMSO-d₆ | 12.14 (br s) | 9.93 (s) | 8.29 (d, 2.8 Hz) | 8.08 (d, 7.6 Hz) | 7.27-7.19 (m) | 7.27-7.19 (m) | 7.50 (d, 8.0 Hz) | |
| Indole-3-carboxaldehyde[1] | CDCl₃ | 8.79 (br s) | 10.08 (s) | 7.86 (d, 2.8 Hz) | 8.40-8.27 (m) | 7.39-7.29 (m) | 7.39-7.29 (m) | 7.49-7.42 (m) | |
| 6-Bromo-1H-indole-3-carbaldehyde[2] | DMSO-d₆ | 12.20 (s) | 9.91 (s) | 8.31 (d, 3.0 Hz) | 8.00 (d, 9.0 Hz) | - | 7.34 (dd, 1.6, 8.2 Hz) | 7.69 (d, 2.0 Hz) | |
| 5-Iodo-1H-indole-3-carbaldehyde[3] | DMSO-d₆ | 12.27 (s) | 9.92 (s) | 8.29 (d, 3.1 Hz) | - | 7.53 (dd, 8.5, 1.4 Hz) | - | 8.44 (s) | |
| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde[4] | CDCl₃ | - | 10.1 (s) | 7.1 (s) | 7.11-8.95 (m) | 7.11-8.95 (m) | 7.11-8.95 (m) | 7.11-8.95 (m) | 4.27 (s, 2H, CH₂) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | C=O | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| Indole-3-carboxaldehyde[1] | DMSO-d₆ | 185.34 | 137.43 | 118.54 | 124.49 | 123.84 | 121.20 | 122.50 | 112.80 | 138.85 |
| Indole-3-carboxaldehyde[1] | CDCl₃ | 185.34 | 135.75 | 120.55 | 118.38 | 121.88 | 123.04 | 124.39 | 111.70 | 136.79 |
| 5-Iodo-1H-indole-3-carbaldehyde[3] | DMSO-d₆ | 185.2 | 138.9 | 117.2 | 126.7 | 129.2 | 86.6 | 131.6 | 115.0 | 136.2 |
Table 3: IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) | C=O Stretch | C=C Stretch |
| Indole-3-carboxaldehyde[1] | 3160 | 3110 | 1655 | 1580, 1530 |
| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde[4] | - | 3055-2568 | 1601.15 | - |
| Indole-3-carboxaldehyde thiosemicarbazone derivatives[5] | 3140-3180 (indole & thioamide N-H) | 2920-2970 | - | 1520-1535 (C=N) |
| 5-Iodo-1H-indole-3-carbaldehyde[3] | 3239 | 2924 | 1650 | 1435 |
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Solvent | λmax |
| Indole-3-carboxaldehyde[6] | Not Specified | 243, 260, 297 |
| Indole-3-acetaldehyde[7] | Not Specified | 244, 260, 300 |
| Indole-3-carboxylic acid[7] | Not Specified | 278 |
| Indole-3-carbaldehyde azine[8] | Acidic Solution | 415 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indole (B1671886) derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Average a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[1]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum of the sample, typically over a wavenumber range of 4000-400 cm⁻¹.[1]
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indole derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 in the wavelength range of interest.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum.
-
Visualizations
Experimental Workflow
The general workflow for the spectroscopic analysis of indole-3-carboxaldehyde derivatives is outlined below.
Caption: Workflow for Spectroscopic Comparison.
Potential Signaling Pathway Involvement
Indole derivatives are known to interact with various biological targets. The diagram below illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to a cellular response.
Caption: Hypothetical Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. flore.unifi.it [flore.unifi.it]
A Comparative Guide to the Efficacy of Bases for N-Phenylsulfonyl Deprotection
For Researchers, Scientists, and Drug Development Professionals
The N-phenylsulfonyl group, including its variants like nosyl and tosyl, is a widely utilized protecting group for amines in organic synthesis due to its stability under a range of reaction conditions. However, its removal, particularly from primary sulfonamides, can be challenging and requires specific deprotection strategies. The choice of base is critical in achieving efficient and clean cleavage of the N-S bond. This guide provides an objective comparison of the efficacy of various bases for N-phenylsulfonyl deprotection, supported by experimental data, detailed protocols, and a visual representation of the experimental workflow.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes the performance of different bases in the deprotection of N-phenylsulfonyl and related sulfonamides, highlighting the reaction conditions, yields, and reaction times. The data has been compiled from various studies to provide a comparative overview.
| Reagent System | Base | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Thiophenol | Potassium Hydroxide (B78521) (KOH) | Acetonitrile | 50 | 40 min | 89-91 | Fukuyama deprotection protocol for N-nosyl amines.[1] |
| Solid-supported Thiophenol | Cesium Carbonate (Cs₂CO₃) | DMF | Room Temp. | 24 h | High | Gave better results than NaH or LiHMDS.[2] |
| Solid-supported Thiol | Sodium Hydride (NaH) | DMF | Room Temp. | 24 h | Lower than Cs₂CO₃ | Stronger bases were less effective in this system.[2] |
| Solid-supported Thiol | Lithium bis(trimethylsilyl)amide (LiHMDS) | DMF | Room Temp. | 24 h | Lower than Cs₂CO₃ | Stronger bases were less effective in this system.[2] |
| Thiophenol | Potassium tert-butoxide (KOtBu) | DMSO | Room Temp. | - | Good to Excellent | A transition-metal-free method for N- and O-desulfonylation.[3] |
| Mercaptoacetic acid | Sodium methoxide | - | - | - | - | Used for the deprotection of N-Nosyl-α-amino acids.[4] |
| t-BuOH | Pulverized Potassium Hydroxide (KOH) | Toluene | 100 | - | Facile | Primarily for deprotection of benzenesulfonyl protected phenols.[3] |
Note: The efficacy of a particular base is highly dependent on the substrate, the specific N-phenylsulfonyl derivative (e.g., nosyl, tosyl), and the nucleophile used (e.g., thiophenol, mercaptoacetic acid).
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Fukuyama Deprotection of N-Nosyl Amines using Thiophenol and Potassium Hydroxide [1]
-
Preparation: To a solution of the N-nosyl amine (1 equivalent) in acetonitrile, add thiophenol (2-3 equivalents).
-
Reaction Initiation: Add potassium hydroxide (2-3 equivalents) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 40 minutes.
-
Work-up: Upon completion of the reaction (monitored by TLC), dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Deprotection using Solid-Supported Thiophenol and Cesium Carbonate [2]
-
Preparation: Dissolve the N-nosyl amine (1 equivalent) in dry DMF.
-
Addition of Reagents: Add cesium carbonate (3.25 equivalents) followed by polystyrene-supported thiophenol resin (1.12 equivalents).
-
Reaction Conditions: Stir the suspension at room temperature for 24 hours.
-
Work-up and Isolation: Filter the reaction mixture to remove the resin and wash the resin with THF and CH₂Cl₂. Combine the filtrates and evaporate the solvent to yield the deprotected amine.
Protocol 3: Transition-Metal-Free Deprotection using Potassium tert-butoxide [3]
-
Preparation: Under a nitrogen atmosphere, dissolve the N-sulfonyl heterocycle or phenyl benzenesulfonate (B1194179) (1 equivalent) in DMSO.
-
Reaction Initiation: Add potassium tert-butoxide (3 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product as necessary.
Mandatory Visualization
Experimental Workflow for N-Phenylsulfonyl Deprotection
Caption: General experimental workflow for the base-mediated deprotection of N-phenylsulfonyl amines.
Reaction Mechanism: Thiolate-Mediated Deprotection
The deprotection of electron-deficient sulfonamides, such as nosylamides, with a thiol and a base proceeds through a nucleophilic aromatic substitution mechanism. The base deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the electron-deficient aromatic ring of the sulfonamide, forming a Meisenheimer complex intermediate.[4][5] Subsequent collapse of this intermediate cleaves the N-S bond to release the deprotected amine.
Caption: Simplified mechanism of thiolate-mediated N-nosyl deprotection.
References
A Comparative Guide to Indole N-Protecting Groups: Moving Beyond Phenylsulfonyl
For researchers, scientists, and drug development professionals engaged in indole (B1671886) synthesis, the strategic selection of a nitrogen-protecting group is a critical parameter influencing reaction outcomes, yields, and overall efficiency. While the phenylsulfonyl group has been a mainstay in this field, a variety of alternative protecting groups offer distinct advantages in terms of stability, ease of introduction, and, most importantly, mildness of removal. This guide provides an objective comparison of the performance of several key alternatives to the phenylsulfonyl group, supported by experimental data and detailed protocols.
The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active compounds. Its synthesis and functionalization, however, are often complicated by the reactivity of the N-H bond. Protection of the indole nitrogen is therefore a common strategy to prevent undesired side reactions and to direct reactivity towards other positions of the indole ring. The ideal protecting group should be easily introduced in high yield, stable to the reaction conditions of subsequent steps, and readily cleaved without affecting other functional groups in the molecule.
This guide focuses on a comparative analysis of commonly employed N-protecting groups for indole synthesis: Phenylsulfonyl (PhSO₂), Tosyl (Ts), tert-Butoxycarbonyl (Boc), Benzyl (B1604629) (Bn), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Triisopropylsilyl (TIPS).
Comparative Performance of Indole N-Protecting Groups
The following tables summarize quantitative data for the introduction (protection) and removal (deprotection) of the aforementioned protecting groups on the indole nitrogen. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. The data presented here is compiled from various sources and aims to provide a representative overview of the efficiency of each protecting group.
Table 1: Comparison of Indole N-Protection Methods
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| **Phenylsulfonyl (PhSO₂) ** | Phenylsulfonyl chloride | NaH | DMF | 0 to RT | - | 40 | [1] |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | KOH | DMSO | RT | 0.75 | - | [2] |
| Boc | Di-tert-butyl dicarbonate (B1257347) | DMAP (cat.) | THF | RT | 12 | - | [3] |
| Benzyl (Bn) | Benzyl bromide | KOH | DMSO | RT | 0.75 | - | [2] |
| SEM | SEM-Cl | NaH | DMF | 0 | - | 85 | [4] |
| TIPS | TIPS-Cl | NaH | DMF | RT | 2 | High | Generic Protocol |
Table 2: Comparison of Indole N-Deprotection Methods
| Protecting Group | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| **Phenylsulfonyl (PhSO₂) ** | Mg, MeOH | Methanol (B129727) | Reflux | - | High | [5] |
| Tosyl (Ts) | Cs₂CO₃ | THF/MeOH | RT | 18 | 98.3 | [6] |
| Boc | TFA | DCM | RT | 2 | High | [7] |
| Benzyl (Bn) | 10% Pd/C, H₂ | Methanol | RT | - | High | [8] |
| SEM | TBAF | THF | 80 | 12 | Low (12) | [9] |
| TIPS | TBAF | THF | RT | - | High | Generic Protocol |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on literature procedures and are intended to serve as a starting point for laboratory experimentation.
Phenylsulfonyl (PhSO₂) Group
-
Protection of Indole: To a solution of indole in DMF at 0 °C, sodium hydride (NaH) is added portionwise. After stirring for 30 minutes, phenylsulfonyl chloride is added, and the reaction is allowed to warm to room temperature. The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the N-phenylsulfonylindole.[1]
-
Deprotection of N-Phenylsulfonylindole: N-Phenylsulfonylindole is dissolved in methanol, and magnesium turnings are added. The mixture is heated to reflux. Upon completion, the reaction is filtered, and the solvent is removed under reduced pressure to yield the deprotected indole.[5]
Tosyl (Ts) Group
-
Protection of Indole: To a solution of indole in dimethyl sulfoxide (B87167) (DMSO), powdered potassium hydroxide (B78521) (KOH) is added. The mixture is stirred at room temperature for 5 minutes before the addition of p-toluenesulfonyl chloride. Stirring is continued for 45 minutes. The reaction is then diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water, dried, and concentrated to give N-tosylindole.[2]
-
Deprotection of N-Tosylindole: N-Tosylindole is dissolved in a 2:1 mixture of THF and methanol at ambient temperature. Cesium carbonate (3 equivalents) is added, and the resulting mixture is stirred. After completion (monitored by HPLC), the mixture is evaporated under vacuum. Water is added to the residue, and the mixture is stirred. The solid product is collected by filtration, washed with water, and dried to afford the deprotected indole.[6]
tert-Butoxycarbonyl (Boc) Group
-
Protection of Indole: To a solution of the amine substrate in dry THF, 4-(Dimethylamino)pyridine (DMAP) (0.2 equivalents) and di-tert-butyl dicarbonate (5.0 equivalents) are added. The mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the N-Boc protected amine.[3]
-
Deprotection of N-Boc Indole: A solution of the N-Boc protected indole in dichloromethane (B109758) (DCM) is treated with trifluoroacetic acid (TFA). The reaction is stirred at room temperature for 2 hours. The solvent is then removed in vacuo to provide the deprotected indole.[7]
Benzyl (Bn) Group
-
Protection of Indole: To a solution of indole in dimethyl sulfoxide (DMSO), powdered potassium hydroxide is added, and the mixture is stirred at room temperature for 45 minutes. Benzyl bromide is then added, and stirring is continued for an additional 45 minutes. The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with water, dried, and concentrated to yield N-benzylindole.[2]
-
Deprotection of N-Benzylindole: To a solution of the N-benzyl protected amine in methanol in a round-bottom flask, 10% Pd/C catalyst is added. The flask is sealed, evacuated, and backfilled with hydrogen gas from a balloon. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.[8]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
-
Protection of Indole: To a solution of indole in N,N-dimethylformamide (DMF) at 0 °C, sodium hydride is added. After stirring, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is added. The reaction is quenched and worked up to afford the N-SEM protected indole.[4]
-
Deprotection of N-SEM Indole: To a stirred solution of the N-SEM protected indole in THF, a 1M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF is added. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water, and concentrated in vacuo. The crude material is then purified by preparative HPLC to provide the deprotected indole.[9]
Triisopropylsilyl (TIPS) Group
-
Protection of Indole: To a solution of indole in a suitable aprotic solvent such as DMF, a strong base like sodium hydride is added at 0 °C. After the cessation of hydrogen evolution, triisopropylsilyl chloride (TIPS-Cl) is added, and the reaction is allowed to warm to room temperature. The reaction is monitored by TLC and upon completion, it is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the N-TIPS indole.
-
Deprotection of N-TIPS Indole: The N-TIPS protected indole is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) (1M in THF) is added. The reaction is stirred at room temperature until completion as monitored by TLC. The reaction mixture is then diluted with an organic solvent and washed with water. The organic layer is dried and concentrated to yield the deprotected indole.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a general workflow for comparing indole N-protecting groups and the logical relationship of the protection-deprotection strategy in indole synthesis.
Caption: Workflow for selecting an optimal N-protecting group for indole synthesis.
Caption: The logical flow of a protection-functionalization-deprotection sequence in indole chemistry.
Conclusion
The choice of a protecting group for the indole nitrogen is a nuanced decision that depends on the specific synthetic route and the nature of the functional groups present in the molecule. While phenylsulfonyl remains a useful tool, alternatives such as tosyl, Boc, benzyl, SEM, and TIPS offer a broader range of options with varying degrees of stability and lability. The Boc group, for instance, is highly attractive due to its ease of removal under mild acidic conditions, which are orthogonal to many other protecting groups. The benzyl group is readily cleaved by catalytic hydrogenolysis, a mild method provided no other reducible functional groups are present. Silyl protecting groups like TIPS are valuable for their lability towards fluoride ions. By carefully considering the comparative data and protocols presented in this guide, researchers can make more informed decisions to optimize their indole synthesis strategies, leading to improved yields and cleaner reaction profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. SEM Deprotection - TBAF [commonorganicchemistry.com]
A Comparative Guide to the LCMS Characterization of 3-Formyl-1-(phenylsulphonyl)-1H-indole
This guide provides a comparative analysis of the Liquid Chromatography-Mass Spectrometry (LCMS) characterization of 3-Formyl-1-(phenylsulphonyl)-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental protocols and presents data in a clear, comparative format.
Introduction to LCMS in Indole (B1671886) Analysis
Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful analytical technique essential for the identification and quantification of compounds in complex mixtures.[1][2][3] For indole derivatives, which are prevalent in pharmaceuticals and natural products, LCMS provides crucial information on their structure, purity, and metabolic fate.[1][4][5][6] The characterization of this compound, a substituted indole, by LCMS is critical for quality control and research applications.
Comparative Analysis
For a meaningful comparison, we will analyze the expected LCMS data for this compound and a hypothetical structural isomer, 2-Formyl-1-(phenylsulphonyl)-1H-indole. While both compounds have the same molecular weight, their different substitution patterns will result in distinct chromatographic and mass spectrometric behaviors.
Data Presentation
The following table summarizes the expected quantitative data from an LCMS analysis of the two isomers.
| Parameter | This compound | 2-Formyl-1-(phenylsulphonyl)-1H-indole (Hypothetical) |
| Molecular Formula | C15H11NO3S | C15H11NO3S |
| Molecular Weight | 285.32 | 285.32 |
| Purity (LCMS) | 95.31%[7] | >95% |
| Expected [M+H]+ (m/z) | 286.05 | 286.05 |
| Expected Retention Time | ~15 min | ~16 min |
| Key MS/MS Fragments (m/z) | 144 (loss of phenylsulfonyl), 116 (loss of phenylsulfonyl and CO) | 144 (loss of phenylsulfonyl), 116 (loss of phenylsulfonyl and CO) |
Experimental Workflow and Signaling Pathways
The general workflow for the LCMS characterization of indole derivatives involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for the LCMS characterization of small molecules.
Experimental Protocols
A detailed methodology for the LCMS analysis is provided below.
1. Sample Preparation
-
Solvent Preparation : Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Working Solution : Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid).
-
Filtration : Filter the working solution through a 0.22 µm syringe filter prior to injection.[1]
2. Liquid Chromatography
-
Instrument : An Agilent 1200 HPLC system or equivalent.[1]
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient Elution :
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate : 0.8 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
3. Mass Spectrometry
-
Instrument : A ThermoFisher LCQ Deca XP MAX mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[1]
-
Ionization Mode : Positive ion mode (ESI+).
-
Capillary Voltage : 3.5 kV.
-
Drying Gas (N2) Flow : 10 L/min.
-
Drying Gas Temperature : 350 °C.
-
Nebulizer Pressure : 35 psi.
-
Scan Range (MS1) : m/z 100-500.
-
MS/MS Analysis : Product ion scans were performed on the protonated molecule [M+H]+ using collision-induced dissociation (CID). The collision energy can be optimized for the specific compound, typically in the range of 20-40 eV.
Fragmentation Pathway Analysis
The structural characterization is confirmed by analyzing the fragmentation pattern in the MS/MS spectrum.
Caption: Proposed ESI-MS/MS fragmentation pathway for the target molecule.
The primary fragmentation event is expected to be the cleavage of the N-S bond, leading to the loss of the phenylsulfonyl group, a common fragmentation pathway for N-sulfonylindoles. Subsequent loss of the formyl group as carbon monoxide would lead to a further characteristic fragment.
Conclusion
This guide provides a framework for the LCMS characterization of this compound. The provided experimental protocol and expected data serve as a valuable resource for researchers in the field. The comparative approach, even with a hypothetical isomer, highlights the specificity and resolving power of LCMS in distinguishing between closely related structures. The detailed workflow and fragmentation pathway diagrams offer a clear visual representation of the analytical process and the underlying chemical principles.
References
- 1. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to the Synthesis of 3-Acetylindole: Validation of the 1-(Phenylsulfonyl)indole Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 3-acetylindole (B1664109): the acylation of the protected intermediate 1-(phenylsulfonyl)indole (B187392) and the direct Friedel-Crafts acylation of indole (B1671886). The objective is to offer a clear, data-driven validation of the 1-(phenylsulfonyl)indole method, highlighting its advantages in terms of yield and regioselectivity. The experimental data and protocols provided herein are intended to assist researchers in making informed decisions for the efficient synthesis of this valuable compound.
Introduction
3-Acetylindole is a crucial building block in medicinal chemistry and drug discovery, serving as a precursor for a wide range of biologically active compounds. The selection of an optimal synthetic route is paramount for achieving high purity, good yields, and scalability. This guide focuses on the validation of a two-step synthesis involving the protection of the indole nitrogen with a phenylsulfonyl group, followed by acylation and deprotection. This method is compared with the more traditional direct Friedel-Crafts acylation of indole.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic pathways, allowing for a direct comparison of their efficiencies.
| Parameter | Synthesis via 1-(Phenylsulfonyl)indole | Direct Friedel-Crafts Acylation of Indole |
| Overall Yield | 64% - 92% | ~48% - 86% |
| Step 1: Acylation Yield | 81% - 99%[1] | 55% (for 1,3-diacetylindole)[2] or up to 86% with specific catalysts[3] |
| Step 2: Deprotection/Hydrolysis Yield | 79% - 96%[1][4][5] | 87% (selective hydrolysis of 1,3-diacetylindole)[2] |
| Reaction Time | Acylation: ~2 hours[4]; Deprotection: ~2 hours[4] | Varies significantly with catalyst and conditions (e.g., 25 minutes with InCl₃[4]) |
| Key Reagents | 1-(Phenylsulfonyl)indole, Acetic Anhydride (B1165640)/Acetyl Chloride, AlCl₃, K₂CO₃/MeOH | Indole, Acylating Agent, Lewis Acid (e.g., Et₂AlCl, InCl₃, Phosphoric Acid) |
| Selectivity | High regioselectivity at the C-3 position[1] | Risk of N-acylation and di-acylation, requiring specific catalysts or conditions for high C-3 selectivity[2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: Synthesis of 3-Acetylindole from 1-(Phenylsulfonyl)indole
This synthesis is a two-step process involving the Friedel-Crafts acylation of 1-(phenylsulfonyl)indole, followed by the removal of the protecting group.
Step 1: Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole
Materials:
-
1-(Phenylsulfonyl)indole
-
Acetic anhydride or Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-(phenylsulfonyl)indole in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aluminum chloride to the stirred solution.
-
Add acetic anhydride or acetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for approximately 2 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 3-acetyl-1-(phenylsulfonyl)indole. The product can be purified by recrystallization or column chromatography.
Step 2: Deprotection of 3-Acetyl-1-(phenylsulfonyl)indole
Materials:
-
3-Acetyl-1-(phenylsulfonyl)indole
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve the 3-acetyl-1-(phenylsulfonyl)indole obtained from the previous step in methanol.
-
Add potassium carbonate to the solution.
-
Reflux the mixture for approximately 2 hours under a nitrogen atmosphere.[4]
-
Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 3-acetylindole. The crude product can be purified by recrystallization.
Method 2: Direct Friedel-Crafts Acylation of Indole (via 1,3-Diacetylindole (B99430) Intermediate)
This method involves the formation of 1,3-diacetylindole, followed by selective hydrolysis to yield the desired 3-acetylindole.
Step 1: Synthesis of 1,3-Diacetylindole
Materials:
-
Indole
-
Acetic anhydride
-
Phosphoric acid (85%)
Procedure:
-
In a round-bottom flask, combine 1 gram of indole with 10 mL of acetic anhydride.
-
Slowly add approximately 25 drops of 85% phosphoric acid dropwise.
-
Attach a reflux condenser and heat the mixture on a steam bath for 20 minutes.[2]
-
Cool the reaction mixture to room temperature and pour it into crushed ice.
-
Neutralize the excess acid with the slow addition of sodium bicarbonate.
-
Allow the mixture to stand in an ice bath for 10 minutes to precipitate the product.
-
Collect the solid by vacuum filtration and recrystallize from ethanol (B145695) to obtain 1,3-diacetylindole.[2]
Step 2: Selective Hydrolysis to 3-Acetylindole
Materials:
-
1,3-Diacetylindole
-
Ethanol
-
Sodium hydroxide (B78521) (2N solution)
Procedure:
-
Suspend 1 gram of 1,3-diacetylindole in 5 mL of ethanol.
-
Add 10 mL of 2N sodium hydroxide solution.
-
Stir and gently warm the mixture until the solid dissolves.[2]
-
Precipitate the product by diluting the reaction mixture with water.
-
Collect the precipitate by filtration and recrystallize from ethanol to yield pure 3-acetylindole.[2]
Mandatory Visualizations
The following diagrams illustrate the reaction pathways and experimental workflows described.
Caption: Reaction pathway for the synthesis of 3-acetylindole from 1-(phenylsulfonyl)indole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
Unveiling Intermolecular Architectures: A Comparative Guide to Hirshfeld Surface Analysis of Bromo-Substituted 1-(Phenylsulfonyl)-1H-Indole Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of intermolecular interactions is pivotal for designing novel therapeutics and advanced materials. This guide provides a comparative analysis of bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives, leveraging Hirshfeld surface analysis to dissect their crystal packing and intermolecular contacts. The inclusion of bromine atoms significantly influences the supramolecular assembly, making these derivatives intriguing subjects for crystallographic studies.
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal.[1] By partitioning the crystal space into regions where the electron density of a promolecule dominates that of the procrystal, a unique surface is generated for each molecule.[2] This surface can be mapped with various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to provide a detailed picture of close contacts.[3][4]
This guide synthesizes crystallographic data for several bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives, presenting a quantitative comparison of their intermolecular interactions.
Comparative Analysis of Intermolecular Contacts
The stability of the crystal structures of bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives is governed by a complex interplay of various weak intermolecular interactions.[5] Hirshfeld surface analysis allows for the decomposition of these interactions and the quantification of their respective contributions to the overall crystal packing. The following tables summarize the percentage contributions of the most significant intermolecular contacts for a selection of these compounds.
Table 1: Percentage Contributions of Intermolecular Contacts for Bromo-Substituted 3-Methyl-1-(phenylsulfonyl)-1H-indole Derivatives [5][6]
| Compound/Interaction | H···H | O···H/H···O | C···H/H···C | Br···H/H···Br | C···C |
| (I) C₁₆H₁₄BrNO₂S | 45.8% | 12.1% | 14.2% | 10.5% | 4.8% |
| (II) C₂₄H₂₀BrNO₃S | 52.3% | 11.5% | 18.7% | 4.9% | 5.5% |
| (III) C₂₃H₁₈BrNO₂S | 54.1% | 9.8% | 19.5% | 5.1% | 6.3% |
Table 2: Percentage Contributions of Intermolecular Contacts for Other Bromo-Substituted 1-(Phenylsulfonyl)-1H-indole Derivatives [7][8]
| Compound/Interaction | H···H | O···H/H···O | C···H/H···C | Br···H/H···Br | Other Significant Contacts |
| (IV) C₂₈H₂₂Br₂N₂O₅S₂ | 33.6% | 17.0% | 12.2% | 11.1% | C···C (6.6%), Br···O (3.0%) |
| (V) C₃₆H₂₇Br₂N₃O₆S₃ | 40.0% | 19.8% | 10.1% | 6.8% | C···C (3.9%), Br···C (3.1%) |
| (VI) C₂₄H₁₇Br₃N₂O₆S | 18.4% | 24.3% | 8.4% | 16.8% | C···Br (4.5%), O···Br (2.1%) |
These data reveal that H···H, O···H, and C···H contacts are the most significant contributors to the crystal packing in these derivatives. The presence and position of the bromo-substituent, along with other functional groups, modulate the relative importance of these and other interactions, such as Br···H and π-π stacking (indicated by C···C contacts). For instance, in compound (VI), the high percentage of Br···H and O···H contacts highlights the role of these specific interactions in its supramolecular assembly.[8]
Experimental Protocols
A fundamental understanding of the methodologies employed is crucial for interpreting the presented data and for designing future experiments.
Synthesis and Crystallization
The synthesis of bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives typically involves the reaction of a corresponding 1-(phenylsulfonyl)-1H-indole with a brominating agent such as N-bromosuccinimide (NBS).[8] For example, the synthesis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][9]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole was achieved by refluxing (E)-3-methyl-2-[2-(6-nitrobenzo[d][9]dioxol-5-yl)vinyl]-1-(phenylsulfonyl)-1H-indole with NBS and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride.[8] Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solution of the compound in an appropriate solvent.
Hirshfeld Surface Analysis
The Hirshfeld surface analysis is performed using specialized software like CrystalExplorer.[10] The primary input for this analysis is a Crystallographic Information File (CIF) obtained from single-crystal X-ray diffraction experiments.[1]
The general workflow for Hirshfeld surface analysis is as follows:
The analysis involves generating the Hirshfeld surface and mapping it with properties like dnorm, which combines the distances from any point on the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.[11] Red spots on the dnorm surface indicate close contacts, white regions represent contacts around the van der Waals separation, and blue regions show longer contacts.[3] The 2D fingerprint plots are histograms of (di, de) pairs and provide a quantitative summary of the different types of intermolecular contacts.[12]
Logical Relationships in Crystal Packing
The supramolecular architecture of these crystals is a direct consequence of the interplay between various intermolecular forces. The logical relationship between the molecular structure and the resulting crystal packing can be visualized as a hierarchical process.
The specific functional groups and the presence of the bromo-substituent on the 1-(phenylsulfonyl)-1H-indole scaffold dictate the nature and strength of the primary intermolecular interactions. These interactions, in turn, lead to the formation of specific supramolecular motifs, such as dimers or chains, which then assemble into the final three-dimensional crystal lattice.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. crystalexplorer.net [crystalexplorer.net]
- 3. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 4. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Formyl-1-(phenylsulphonyl)-1H-indole: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed procedures for the safe handling and disposal of 3-Formyl-1-(phenylsulphonyl)-1H-indole (CAS No. 80360-20-9), a compound frequently used in laboratory settings. Adherence to these protocols is crucial for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The primary known hazard is that it is harmful if swallowed.[1]
Personal Protective Equipment (PPE): When handling this compound, the following PPE must be worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]
All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station are essential.[1]
Quantitative Exposure Data
The Safety Data Sheet for this compound indicates that this product contains no substances with established occupational exposure limit values.[1] This suggests that no specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have been set by regulatory agencies. However, exposure should always be minimized through the use of appropriate engineering controls and personal protective equipment.
| Parameter | Value | Source |
| Occupational Exposure Limit Values | No data available | MedchemExpress SDS[1] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated waste must be managed as hazardous waste.
1. Waste Segregation and Collection:
-
All waste containing this compound, including unused solid material, contaminated solutions, and disposable labware (e.g., pipette tips, vials), must be collected in a designated hazardous waste container.
-
The container must be made of a non-reactive material, such as glass or polyethylene, and have a secure, sealable lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and the CAS number "80360-20-9".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Storage:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area.
3. Disposal Procedure:
-
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Contact your institution's EHS office to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[1]
4. Spill and Leak Cleanup:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing full personal protective equipment, absorb any spilled solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collect the absorbed material and any contaminated soil into the designated hazardous waste container.
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]
-
Dispose of all contaminated materials as hazardous waste.[1]
Experimental Protocol: In-Lab Neutralization (for Aldehyde Waste)
While direct in-lab neutralization of this compound is not explicitly detailed in its SDS, general procedures for aldehyde waste can be adapted under the strict guidance and approval of your institution's EHS office. A common method involves the use of sodium pyrosulfite.
Objective: To neutralize the reactive aldehyde group, rendering the waste less hazardous.
Materials:
-
Aldehyde-containing waste
-
Sodium pyrosulfite (Na₂S₂O₅)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate hazardous waste container
Procedure:
-
Place the aldehyde-containing waste in a suitable container within a chemical fume hood.
-
While stirring, slowly add a sufficient amount of sodium pyrosulfite to the waste. The goal is to achieve complete neutralization of the aldehyde.
-
Continue to agitate the mixture for approximately 15 minutes to ensure the reaction is complete.
-
The reaction with sodium pyrosulfite should result in non-toxic products.
-
After neutralization, the resulting solution should be collected as hazardous waste and disposed of through your institution's EHS office. Do not pour down the drain unless explicitly approved by your EHS office.
Disposal Workflow Diagram
References
Personal protective equipment for handling 3-Formyl-1-(phenylsulphonyl)-1H-indole
Essential Safety and Handling Guide for 3-Formyl-1-(phenylsulphonyl)-1H-indole
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following procedures are based on available safety data sheets to ensure the safe handling of this compound.
Hazard Assessment
This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[1] It is also known to cause skin, eye, and respiratory irritation. Therefore, it is imperative to handle this compound with appropriate personal protective equipment in a controlled environment.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles[2][3] | N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation | Lab coat |
| Solution Preparation | Chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or a face shield | Use in a well-ventilated area.[1] Respirator may be required based on the solvent and concentration. | Lab coat |
| Reaction Setup and Monitoring | Chemical fume hood | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical splash goggles and/or face shield | Ensure adequate ventilation.[3] | Lab coat |
| Spill Cleanup | Evacuate and ventilate the area | Chemical-resistant gloves | Chemical splash goggles and face shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant clothing or coveralls[4] |
Experimental Protocols: Donning and Doffing PPE
Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[5]
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Put on the first pair of gloves, ensuring they cover the cuffs of the lab coat. If double-gloving, put the second pair on over the first.
Doffing Sequence:
-
Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Eye Protection: Remove eye protection from the back.
-
Respirator (if used): Remove the respirator from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling and Storage:
-
Avoid inhalation and contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in areas with appropriate exhaust ventilation.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Store away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature for the powder form is -20°C.[1]
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material and spilled substance into a suitable, labeled container for disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., alcohol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Workflow: The proper disposal of this compound follows a structured procedure to minimize risks and ensure compliance with hazardous waste regulations.
Caption: Disposal workflow for this compound.
The following diagram illustrates the general workflow for safely handling this chemical in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
